O-Ethylisourea hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl carbamimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHBMXJAQHVCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185330 | |
| Record name | 2-Ethylisouronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31407-74-6 | |
| Record name | Carbamimidic acid, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31407-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylisouronium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031407746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylisouronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylisouronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
O-Ethylisourea hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of O-Ethylisourea Hydrochloride
Introduction
This compound (CAS RN: 31407-74-6) is a reactive chemical compound belonging to the isourea class of organics. While not as commonly utilized as a standalone reagent as its more complex carbodiimide cousins, its core structure is fundamental to understanding the mechanisms of some of the most critical reactions in modern drug development and biochemical research. It serves as a valuable pharmaceutical intermediate and a precursor in various organic syntheses.[1] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.
This guide provides a detailed examination of the chemical properties, stability, synthesis, and core reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this reagent and its role in pivotal synthetic transformations, particularly in the context of amide bond formation and guanidinylation reactions.
Physicochemical Properties & Specifications
This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized below, providing a quantitative basis for its handling and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 31407-74-6 | [1][2][3] |
| Molecular Formula | C₃H₉ClN₂O | [1][3][4] |
| Molecular Weight | 124.57 g/mol | [2][3][4] |
| Melting Point | 99-101 °C | [2] |
| Boiling Point | 95.3 °C at 760 mmHg | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Canonical SMILES | CCOC(=N)N.Cl | [1] |
| InChI Key | TVHBMXJAQHVCSA-UHFFFAOYSA-N | [1] |
Stability, Handling, and Storage
A critical aspect of working with this compound is understanding its inherent stability limitations and the corresponding protocols for safe handling and storage.
Chemical Stability
The O-alkylisourea hydrochloride linkage is known to be thermally and hydrolytically sensitive. The primary pathway for degradation involves the nucleophilic attack of the chloride counter-ion on the ethyl group, leading to the release of ethyl chloride and the formation of urea. This instability is a significant consideration for long-term storage and in reaction planning.[5]
Interestingly, the corresponding hydrogen sulphate salt, O-Ethylisourea hydrogen sulphate, has been reported to be more stable, presenting a viable alternative for applications where the presence of the chloride ion is detrimental or where enhanced shelf-life is required.[5] The choice between the hydrochloride and hydrogen sulphate salt is therefore a critical experimental parameter, dictated by the required stability and the chemical tolerance of the reaction system.
Safe Handling Protocol
Based on safety data for isourea salts, this compound should be handled with appropriate precautions.[6][7][8] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6][8]
Experimental Protocol: Safe Handling
-
Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.[6][9]
-
Dispensing: When weighing or transferring the solid, avoid generating dust.[6] Use techniques such as weighing on a tared weigh paper within the fume hood.
-
Exposure Response:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If irritation persists, consult a physician.[6]
-
If in Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[7][9] Seek immediate medical attention from an ophthalmologist.[6]
-
-
Cleanup: For spills, collect the dry material without creating dust and place it in a designated, sealed container for proper chemical waste disposal.[6]
Storage Conditions
Proper storage is paramount to preserving the integrity of the reagent.
Experimental Protocol: Storage
-
Container: Keep the container tightly closed to prevent moisture ingress and sublimation.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[1][2] This is crucial to minimize hydrolysis and oxidative degradation.
-
Temperature: Store in a cool, dry place, with a recommended temperature range of 2-8°C.[1][2]
-
Location: Store in a designated chemical storage cabinet away from incompatible materials, such as strong oxidizing agents.[10]
Synthesis and Manufacturing Considerations
This compound is typically synthesized via the acid-catalyzed addition of ethanol to cyanamide.
Caption: Workflow for the synthesis of this compound.
Causality in Synthesis: The reaction mechanism involves the protonation of the nitrile nitrogen of cyanamide by hydrogen chloride, which activates the carbon atom for nucleophilic attack by the oxygen of ethanol. This forms a protonated O-ethylisourea intermediate, which is stabilized as the hydrochloride salt. The use of anhydrous HCl is critical to prevent the hydrolysis of cyanamide and the product.[5]
While effective at the lab scale, this process poses challenges for industrial production due to the highly corrosive nature of anhydrous hydrogen chloride gas.[5] This practical insight has led to the development of alternative procedures using concentrated sulfuric acid to produce the more stable O-ethylisourea hydrogen sulphate, which is more amenable to large-scale manufacturing.[5]
Core Reactivity and Mechanistic Principles
The utility of this compound stems from its electrophilic character and its role as a precursor to guanidines. More importantly, its core structure is the key to understanding the highly reactive intermediate in carbodiimide chemistry.
The O-Acylisourea Intermediate: The Engine of Amide Bond Formation
In modern peptide synthesis and bioconjugation, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are indispensable. The key to their function is the formation of a highly reactive O-acylisourea intermediate .[11] O-Ethylisourea itself represents the stable, parent structure of this transient species.
Mechanism:
-
A carboxylic acid attacks the carbodiimide (e.g., EDC).
-
This forms the O-acylisourea intermediate, which is an excellent acylating agent because the isourea moiety is a superb leaving group.
-
A nucleophile (an amine) attacks the activated carbonyl carbon.
-
The amide bond is formed, and a soluble urea byproduct is released.[11]
This mechanism is fundamental to countless applications, from solid-phase peptide synthesis to the crosslinking of proteins.[11][12]
Caption: The central role of the O-acylisourea intermediate in amide synthesis.
Guanylation Reactions
This compound can serve as a guanylating agent, transferring the aminated "C=N" moiety to a nucleophilic amine. This reaction is a straightforward method for synthesizing substituted guanidines, a functional group prevalent in pharmaceuticals and natural products.
Experimental Protocol: Guanylation of a Primary Amine
-
Dissolution: Dissolve the primary amine substrate in a suitable polar, aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Reagent: Add this compound (typically 1.1 to 1.5 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to neutralize the hydrochloride and facilitate the reaction.
-
Heating: Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting amine is consumed. The reaction involves the amine attacking the electrophilic carbon of the isourea, followed by the elimination of ethanol.
-
Workup: After cooling, perform an aqueous workup to remove the urea byproduct and excess reagents.
-
Purification: Purify the resulting guanidine product by column chromatography or crystallization.
Caption: General mechanism for the guanylation of an amine.
Conclusion
This compound is a compound whose significance is best understood through the lens of its reactivity and its relationship to more complex reagents. While its handling requires care due to stability limitations, it provides a valuable platform for synthesizing substituted guanidines. More fundamentally, its structure as an O-alkylisourea is the conceptual and mechanistic cornerstone of the O-acylisourea intermediate, which is the workhorse of modern amide bond formation in peptide synthesis and beyond. A thorough understanding of its properties, therefore, equips researchers with crucial insights into the causality behind some of synthetic chemistry's most powerful transformations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. O-Ethylisourea, HCl , 95% , 31407-74-6 - CookeChem [cookechem.com]
- 4. synchem.de [synchem.de]
- 5. DE2708973A1 - Crystalline O-ethyl-isourea hydrogen sulphate - prepd. by reacting cyanamide with conc. sulphuric acid and ethanol - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. O-Methylisourea hydrochloride, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
O-Ethylisourea hydrochloride CAS number
An In-Depth Technical Guide to O-Ethylisourea Hydrochloride
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 31407-74-6), a versatile reagent and intermediate crucial in synthetic organic chemistry. Primarily utilized as a guanidinylation agent, this compound is instrumental in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. This document details its fundamental physicochemical properties, outlines a standard synthesis protocol, explores its primary reaction mechanism, and provides essential safety and handling information. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.
This compound is an organic salt belonging to the isourea class of compounds.[1] It serves as a stable, easy-to-handle precursor for the introduction of the guanidine functional group, a moiety found in numerous natural products and pharmaceuticals, such as the amino acid arginine. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a practical choice for laboratory and industrial applications.[2]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
Its primary significance lies in its role as an electrophilic partner in reactions with nucleophilic amines to form substituted guanidines.[2] This transformation is a cornerstone in the synthesis of complex molecules where the guanidinium group is essential for biological activity, often by participating in hydrogen bonding interactions with biological targets.[6][7]
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, storage, and reaction conditions. It typically appears as a white to off-white crystalline powder.[1] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉ClN₂O | [1][4] |
| Molecular Weight | 124.57 g/mol | [3][4] |
| CAS Number | 31407-74-6 | [1][3][4][5] |
| Melting Point | 99-101 °C | [3] |
| Boiling Point | 95.3 °C at 760 mmHg | [3] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][3] |
| EINECS Number | 250-617-6 | [3][8] |
| Canonical SMILES | CCOC(=N)N.Cl | [1] |
| InChI Key | TVHBMXJAQHVCSA-UHFFFAOYSA-N | [1] |
The recommended storage under an inert atmosphere at refrigerated temperatures is critical to prevent degradation.[1][3] The hydrochloride salt is known to be somewhat unstable, potentially splitting off ethyl chloride over time, a process that is mitigated by proper storage.[2]
Synthesis and Purification
The synthesis of O-alkylisoureas, including the ethyl variant, is most commonly achieved through the acid-catalyzed reaction of cyanamide with an alcohol, a variation of the Pinner reaction. The use of anhydrous hydrogen chloride is crucial for this process.[2][9]
The overall workflow involves the reaction of cyanamide with ethanol in the presence of hydrogen chloride, followed by isolation of the crystalline product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Cyanamide
Causality Note: This protocol is based on established methods for analogous compounds like O-methylisourea hydrochloride.[9] The use of anhydrous conditions is paramount because water can hydrolyze the product and the cyanamide starting material. The reaction is conducted at low temperatures to control the exothermic nature of the HCl dissolution and subsequent reaction.
-
Preparation: Equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube. Place anhydrous ethanol (e.g., 100 mL) in the flask and cool it to 0°C in an ice bath.
-
Acidification: Bubble anhydrous hydrogen chloride gas through the stirred ethanol until the solution is saturated. The mass of the absorbed HCl should be monitored to ensure a stoichiometric excess relative to the cyanamide.
-
Reaction: Slowly add solid cyanamide (e.g., 0.5 moles) in portions to the cold ethanolic HCl solution. Maintain the temperature below 5°C throughout the addition to prevent side reactions.
-
Crystallization: After the addition is complete, allow the mixture to stir at low temperature for several hours, then let it stand in a refrigerator (2-8°C) overnight to facilitate complete crystallization of the product.
-
Isolation & Purification: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified this compound under vacuum to yield the final product.
Key Application: Guanidinylation of Amines
The principal application of this compound is as a guanylating or guanidinylating agent—a reagent used to transfer a guanidino group (-C(=NH)NH2) to a primary or secondary amine.[2]
Mechanism of Guanidinylation
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon atom of the protonated isourea. This carbon is highly activated towards attack due to the electron-withdrawing nature of the adjacent protonated nitrogen and the oxygen atom. The subsequent collapse of the tetrahedral intermediate results in the elimination of ethanol, a stable leaving group, to form the resonance-stabilized guanidinium ion.
Caption: Simplified mechanism for the guanidinylation of a primary amine.
Protocol Trustworthiness: A typical guanidinylation reaction is performed in a polar solvent like water or DMF, often with an added base (e.g., triethylamine) to deprotonate the incoming amine nucleophile and neutralize the generated HCl. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting amine and the appearance of the more polar guanidinium product.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound. The available safety data indicates that it is an irritant.[10]
| Hazard Type | GHS Hazard Statement | GHS Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
Source: Sigma-Aldrich Safety Data Sheet[10]
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Avoid breathing dust.[10]
-
Wash hands thoroughly after handling.[10]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[10]
-
For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][3]
Conclusion
This compound (CAS: 31407-74-6) is a valuable and efficient reagent for the synthesis of guanidines. Its well-defined properties and predictable reactivity make it a staple in medicinal chemistry and organic synthesis for constructing molecules with this critical functional group. While its synthesis requires careful control of anhydrous conditions, its application in guanidinylation reactions is straightforward. Adherence to proper storage and safety protocols is essential to ensure both the reagent's integrity and the user's safety.
References
- 1. Page loading... [guidechem.com]
- 2. DE2708973A1 - Crystalline O-ethyl-isourea hydrogen sulphate - prepd. by reacting cyanamide with conc. sulphuric acid and ethanol - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. synchem.de [synchem.de]
- 5. ivychem.com [ivychem.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-Ethylisourea, HCl , 95% , 31407-74-6 - CookeChem [cookechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
O-Ethylisourea hydrochloride molecular weight
An In-Depth Technical Guide to O-Ethylisourea Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound (OEIU·HCl) is a reactive chemical intermediate valued in synthetic organic chemistry for its role as an efficient guanidinylating agent. While appearing as a straightforward reagent, its effective use demands a nuanced understanding of its properties, synthesis, and handling, particularly concerning its inherent stability. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of OEIU·HCl, moving beyond simple data recitation to explain the causal factors behind its synthesis and application. We will explore its physicochemical characteristics, detail a robust synthetic protocol, illustrate its primary reaction mechanism, and discuss its practical applications, grounded in authoritative references.
Physicochemical Properties and Characterization
This compound is a white to off-white crystalline powder.[1] Its utility as a reagent is directly linked to its structure: an isourea core with an O-ethyl ether linkage, which renders the central carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in synthesis.
A summary of its key quantitative properties is presented below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 124.57 g/mol | [2][3][4] |
| Molecular Formula | C₃H₉ClN₂O | [1][4] |
| CAS Number | 31407-74-6 | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 99-101 °C | [2] |
| Boiling Point | 95.3 °C at 760 mmHg | [2] |
| Flash Point | 11.4 °C | [2] |
| Solubility | Soluble in water | [1] |
Structural Integrity and Stability
A critical consideration for the application scientist is the stability of OEIU·HCl. The hydrochloride salt is known to be somewhat unstable, with a potential to decompose by splitting off ethyl chloride.[5] This instability underscores the necessity for stringent storage conditions. To maintain its chemical integrity and ensure reproducible results in sensitive synthetic applications, this compound must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[1][2] For applications requiring higher stability, the corresponding O-Ethylisourea hydrogen sulfate salt is a superior alternative, as it exhibits a reduced tendency for decomposition.[5]
Synthesis of this compound
The synthesis of this compound is a classic example of the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. In this case, cyanamide serves as the nitrile precursor and ethanol as the alcohol. The use of anhydrous hydrogen chloride is crucial not only as a catalyst but also to ensure the formation of the desired hydrochloride salt.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating method for synthesizing OEIU·HCl, adapted from established procedures for related isoureas.[6]
Step 1: Preparation of Reactant Solution
-
In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube, dissolve crude cyanamide in anhydrous ethanol. A typical ratio is 100 mL of anhydrous ethanol per 10 grams of cyanamide.
-
Cool the solution to 0°C using an ice-water bath.
Step 2: Introduction of Hydrogen Chloride
-
Bubble anhydrous hydrogen chloride gas through the cooled ethanolic cyanamide solution. The mass of HCl added should be approximately 1.15 moles for every mole of cyanamide to ensure complete reaction and salt formation.[6]
-
Maintain the reaction temperature at or below room temperature throughout the addition using the ice bath. The reaction is exothermic.
Step 3: Reaction and Crystallization
-
After the addition of HCl is complete, allow the mixture to stand at a cool temperature (e.g., 4°C) for several hours or overnight.
-
The product, this compound, will precipitate from the solution as a crystalline solid.
Step 4: Isolation and Purification
-
Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of ice-cold anhydrous diethyl ether to remove any residual starting materials.
-
Dry the product under vacuum over a suitable desiccant (e.g., phosphorus pentoxide) to yield the final, purified OEIU·HCl.
Step 5: Characterization
-
Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and melting point analysis (expected: 99-101 °C).[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Applications in Synthetic Chemistry
The primary utility of this compound is as a reagent for the synthesis of guanidines from primary and secondary amines. The isourea moiety is an excellent electrophile, readily attacked by the nucleophilic amine.
Mechanism of Guanidinylation
The reaction proceeds via a two-step mechanism. First, the amine performs a nucleophilic attack on the electrophilic carbon of the O-ethylisourea. This is followed by the elimination of ethanol, which acts as a good leaving group, to form the stable guanidinium salt. This transformation is highly efficient and is a cornerstone of medicinal chemistry for installing the guanidinium functional group, a common pharmacophore.
Caption: Mechanism of amine guanidinylation using O-Ethylisourea.
Applications in Drug Development and Agrochemicals
The guanidinium group is a key structural feature in numerous biologically active compounds due to its ability to form strong, multi-point hydrogen bonds and exist in a protonated state at physiological pH. While this compound is a general reagent, its application leads to structures found in pharmaceuticals and agrochemicals. For instance, the synthesis of guanidine-containing heterocycles, which are precursors to pesticides and pharmaceuticals, is a documented application area.[5] The ability to readily introduce this functional group makes OEIU·HCl and its analogs valuable tools in the development of new chemical entities.[7]
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound must be handled with appropriate care. It is classified as a hazardous substance with the following primary risks:
-
Skin Irritation: Causes skin irritation upon contact.[8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[8][10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[8][9]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8]
Storage
To ensure long-term stability and prevent degradation, store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] For optimal preservation, storage at 2-8°C under an inert gas like nitrogen or argon is strongly recommended.[2]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of guanidines and related heterocyclic compounds. Its efficacy is rooted in the electrophilic nature of its isourea core. However, as experienced scientists know, successful application hinges on a thorough understanding of the reagent's limitations, particularly its stability. By employing proper synthesis, handling, and storage protocols, and by considering more stable alternatives like the hydrogen sulfate salt when necessary, researchers can effectively leverage OEIU·HCl in their synthetic programs to build complex molecular architectures for drug discovery and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. synchem.de [synchem.de]
- 4. O-Ethylisourea, HCl , 95% , 31407-74-6 - CookeChem [cookechem.com]
- 5. DE2708973A1 - Crystalline O-ethyl-isourea hydrogen sulphate - prepd. by reacting cyanamide with conc. sulphuric acid and ethanol - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
O-Ethylisourea hydrochloride synthesis and purification
An In-Depth Technical Guide to the Synthesis and Purification of O-Ethylisourea Hydrochloride
Introduction
This compound is a valuable reagent and intermediate in organic synthesis, particularly in the construction of guanidinium-containing structures and various heterocyclic systems. As an O-alkylisourea salt, it serves as a stable yet reactive precursor for derivatization, finding utility in pharmaceutical and agrochemical research. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, grounded in established chemical principles. The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical logic and safety imperatives.
Theoretical Principles: The Pinner Reaction
The synthesis of this compound is a classic example of the Pinner reaction . First described by Adolf Pinner in 1877, this acid-catalyzed reaction involves the addition of an alcohol to a nitrile to form an imino ester salt, also known as a Pinner salt.[1][2]
1.1 Reaction Mechanism
The reaction proceeds through a distinct, multi-step mechanism under anhydrous acidic conditions.[3][4][5]
-
Protonation of the Nitrile: The process begins with the protonation of the nitrogen atom of the nitrile group in cyanamide by a strong acid, typically anhydrous hydrogen chloride. This activation step forms a highly electrophilic nitrilium ion.[3][5]
-
Nucleophilic Attack by Alcohol: The oxygen atom of the alcohol (ethanol) acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.
-
Formation of the Pinner Salt: A subsequent proton transfer results in the formation of the stable hydrochloride salt of the imino ester, which in this case is this compound.[4]
It is critical to maintain anhydrous (water-free) conditions throughout the reaction. The presence of water can lead to the hydrolysis of the intermediate Pinner salt, producing an ester or, upon further reaction, a carboxamide, thereby reducing the yield of the desired product.[1][3] Low temperatures are also crucial to prevent the thermodynamically unstable imino ester salt from decomposing.[1][2]
Caption: Figure 1: Pinner Reaction Mechanism for this compound.
Safety and Handling
A thorough understanding and strict adherence to safety protocols are paramount. This compound is harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[6] The starting materials also present significant hazards.
-
This compound: Harmful if swallowed (Acute toxicity, Oral, Category 4). Suspected carcinogen and reproductive toxin. Toxic to aquatic life.[6]
-
Cyanamide: Toxic and highly reactive. Can polymerize violently.[7]
-
Anhydrous Hydrogen Chloride (HCl): Extremely corrosive to the respiratory tract, skin, and eyes. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]
-
Ethanol: Flammable liquid and vapor.
Mandatory Precautions:
-
All operations must be conducted within a certified chemical fume hood.[6]
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.[6][9]
-
Ensure all glassware is dry and free of contaminants.
-
Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.
-
Work under an inert atmosphere (nitrogen or argon) is recommended, especially for storage, to prevent moisture contamination.[10]
Experimental Protocol: Synthesis
This protocol is adapted from the reliable method for the synthesis of the methyl analog, as detailed in Organic Syntheses.[11]
3.1 Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties |
| Cyanamide | CH₂N₂ | 42.04 | 420-04-2 | White crystalline solid, moisture-sensitive |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Clear liquid, <0.005% water |
| Hydrogen Chloride | HCl | 36.46 | 7647-01-0 | Anhydrous gas, corrosive |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Gas dispersion tube
-
Drying tube (filled with CaCl₂)
-
Ice-water bath
-
Standard glassware for filtration and workup
3.2 Step-by-Step Synthesis Procedure
-
Preparation of Anhydrous Ethanolic HCl: In a pre-weighed, oven-dried 250 mL three-neck flask equipped with a magnetic stirrer and a gas inlet tube, add 100 mL of anhydrous ethanol. Cool the flask in an ice-water bath. Bubble anhydrous hydrogen chloride gas through the ethanol slowly until the desired weight gain is achieved (e.g., ~10 g of HCl, creating a ~2.7 M solution). The flask should be protected from atmospheric moisture with a drying tube.
-
Reaction Setup: Dissolve 4.20 g (0.10 mol) of cyanamide in the cold ethanolic HCl solution. Maintain the temperature of the reaction mixture between 0-5 °C using the ice-water bath.
-
Reaction Execution: Stir the solution at 0-5 °C. The reaction is typically complete within a few hours, but it is often left to stir overnight at a low temperature (e.g., in a cold room at 4°C) to ensure complete conversion. A white precipitate of this compound may form during this time.
-
Crude Product Isolation: After the reaction is complete, the product can be precipitated by adding anhydrous diethyl ether to the reaction mixture. Filter the resulting white solid under vacuum using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the crude this compound in a vacuum desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂) to obtain the crude product.
Purification: Recrystallization
The crude product often requires purification to remove impurities. Recrystallization is the most effective method.
4.1 Solvent Selection
The ideal solvent system should dissolve the compound when hot but not when cold. For O-alkylisourea salts, a polar solvent like an alcohol is often a good starting point. A mixture of ethanol and diethyl ether or methanol can be effective.[11]
4.2 Step-by-Step Purification Procedure
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol (or methanol) to just dissolve the solid completely.[11]
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold anhydrous diethyl ether. Dry the final product under high vacuum to a constant weight.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 99-101 °C[10] |
| Solubility | Soluble in water and ethanol |
| Purity (Titration) | Purity can be determined by chloride titration (e.g., Volhard's method)[11] |
Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm the molecular structure.
Overall Synthesis and Purification Workflow
The entire process from starting materials to the final, purified product can be visualized as a sequential workflow.
Caption: Figure 2: Overall Workflow for O-Ethylisourea HCl Synthesis.
Storage and Stability
This compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[10] For long-term stability, storage at refrigerated temperatures (2-8°C) is recommended.[10] Stability studies should be conducted under controlled conditions as per ICH guidelines if the material is intended for pharmaceutical use.[12][13]
Conclusion
The synthesis of this compound via the Pinner reaction is a robust and well-established method. Success hinges on careful control of reaction parameters, particularly temperature and the exclusion of moisture. By following the detailed protocols for synthesis, purification, and handling outlined in this guide, researchers can reliably produce high-purity material for applications in drug discovery and chemical development. The principles of chemical reactivity and laboratory safety discussed herein provide a solid foundation for the successful execution of this important synthetic transformation.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lookchem.com [lookchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. database.ich.org [database.ich.org]
solubility of O-Ethylisourea hydrochloride in water
An In-depth Technical Guide to the Aqueous Solubility of O-Ethylisourea Hydrochloride
Introduction
This compound (CAS No: 31407-74-6) is a reactive chemical intermediate utilized in various synthetic pathways, notably in the pharmaceutical and agrochemical industries.[1] As with any compound intended for use in biological systems or aqueous-phase reactions, its solubility in water is a critical physicochemical parameter. Aqueous solubility influences reaction kinetics, bioavailability, formulation strategies, and purification processes.[2] A thorough understanding of a compound's solubility profile is therefore a prerequisite for efficient process development and successful application.[3]
This technical guide provides a comprehensive overview of the aqueous solubility of this compound. It consolidates available data, discusses the theoretical underpinnings of its solubility based on its molecular structure, and presents a robust, field-proven experimental protocol for its precise determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in aqueous media.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility characteristics. This compound is a white to off-white crystalline powder.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 31407-74-6 | [1],[4] |
| Molecular Formula | C₃H₉ClN₂O | [1] |
| Molecular Weight | 124.57 g/mol | [4],[5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 99-101 °C | [4] |
| Storage Temperature | 2-8°C, under inert gas | [4] |
The structure contains an isourea functional group, which is protonated and stabilized as a hydrochloride salt. This salt form is a primary determinant of its interaction with polar solvents like water.
Aqueous Solubility Profile
Qualitative Assessment
Multiple chemical data repositories describe this compound as being "soluble in water".[1] This is expected, given its nature as a hydrochloride salt. The presence of a formal positive charge on the isourea moiety, along with hydrogen bond donors (N-H groups) and acceptors (oxygen and nitrogen atoms), facilitates strong dipole-dipole and ion-dipole interactions with water molecules.[1] Its structural analog, O-Methylisourea hydrochloride, is also documented as being soluble in water, further supporting this assessment.[6][7]
Quantitative Data
Factors Influencing Solubility
The solubility of this compound in an aqueous system is not a fixed value but is influenced by several environmental factors.
-
Temperature: For most solids dissolving in a liquid, solubility increases with temperature as the dissolution process is often endothermic. However, the exact temperature dependence for this compound must be determined empirically.
-
pH: As a hydrochloride salt of a weak base, the solubility of this compound is highly dependent on pH. In acidic to neutral solutions, it exists in its protonated, ionized form, which is highly water-soluble. As the pH increases into the alkaline range, the isourea moiety will be deprotonated to the free base. This neutral form is expected to be significantly less polar and thus less soluble, potentially leading to precipitation. The solubility of an ionizable compound is lowest in the pH range where it is completely unionized.[8]
-
Common Ion Effect: The presence of a high concentration of chloride ions from other sources (e.g., in a brine solution or concentrated HCl) could slightly decrease its solubility, although this effect is typically minor for highly soluble salts.
-
Hydrolytic Stability: Isoureas can be susceptible to hydrolysis, breaking down into the corresponding alcohol (ethanol) and urea, particularly under strong acidic or basic conditions and elevated temperatures.[9] This degradation would affect the measurement of equilibrium solubility, as the concentration of the parent compound would decrease over time.
Experimental Determination of Thermodynamic Solubility
For drug development and process chemistry, the thermodynamic (or equilibrium) solubility is the most relevant value. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature and pressure.[8] The shake-flask method, originally described by Higuchi and Connors, remains the "gold standard" for its determination due to its reliability.[10]
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium. At this point, the rate of dissolution of the solid equals the rate of precipitation from the solution. The supernatant is then carefully separated from the undissolved solid and analyzed to determine the solute concentration.
Recommended Protocol: Shake-Flask Method
This protocol provides a robust framework for determining the aqueous solubility of this compound.
Materials & Equipment:
-
This compound (solid)
-
Deionized water (or buffer of desired pH)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a glass vial. "Excess" means adding enough solid so that a significant amount remains undissolved at the end of the experiment. A starting point could be 20-50 mg of solid per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume of the aqueous solvent (e.g., purified water or a specific buffer) to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is preferable to ensure full equilibration.
-
Causality Insight: Insufficient equilibration time is a common source of error, leading to an underestimation of the true thermodynamic solubility. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.
-
Causality Insight: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to a significant overestimation of solubility. The first few drops from the filter should be discarded to avoid errors from potential adsorption onto the filter membrane.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve using a suitable analytical method like HPLC-UV.
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.
-
Calculate the original solubility value by multiplying the measured concentration by the dilution factor.
-
Visual Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask protocol for determining thermodynamic solubility.
Caption: Experimental workflow for thermodynamic solubility determination.
Conclusion
This compound is qualitatively described as a water-soluble compound, a property consistent with its structure as a hydrochloride salt.[1] However, the lack of publicly available quantitative data underscores the necessity for experimental determination in any research or development context. The solubility is expected to be significantly influenced by pH and temperature. For accurate and reliable quantification, the shake-flask method is presented as the gold standard protocol. By following a rigorous experimental design that ensures equilibrium and employs a validated analytical technique, researchers can confidently establish the aqueous solubility of this compound, enabling its effective and predictable use in further applications.
References
- 1. Page loading... [guidechem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. lookchem.com [lookchem.com]
- 5. synchem.de [synchem.de]
- 6. lookchem.com [lookchem.com]
- 7. O-Methylisourea hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 8. pharmatutor.org [pharmatutor.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scispace.com [scispace.com]
An In-depth Technical Guide to the Stability and Storage of O-Ethylisourea Hydrochloride
This guide provides a comprehensive technical overview of the stability and storage of O-Ethylisourea hydrochloride (CAS RN: 31407-74-6), a crucial reagent in pharmaceutical research and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and optimal performance of this compound in experimental settings.
Introduction: Understanding this compound
This compound is a reactive compound frequently utilized as a pharmaceutical intermediate.[1] Its utility stems from the reactive isourea functional group, which can participate in various chemical transformations. The compound typically appears as a white to off-white crystalline powder and is soluble in water.[1]
Below is a summary of its key chemical and physical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉ClN₂O | [1] |
| Molecular Weight | 124.57 g/mol | [1] |
| CAS Number | 31407-74-6 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 99-101 °C | [2] |
| Boiling Point | 95.3 °C at 760 mmHg | [2] |
| Solubility | Soluble in water | [1] |
Chemical Stability and Degradation Pathways
The stability of this compound is a critical factor in its handling, storage, and application. Like many isourea derivatives, its stability is significantly influenced by environmental conditions such as pH, temperature, and exposure to light. Understanding the potential degradation pathways is essential for mitigating the formation of impurities that could compromise experimental outcomes.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for this compound, particularly in aqueous solutions. The isourea moiety is susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: In acidic solutions, the isourea is likely to hydrolyze to ethanol and urea hydrochloride. The reaction is initiated by the protonation of the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the isourea can decompose to form ethanol, urea, and the corresponding salt.
A proposed hydrolytic degradation pathway is illustrated below:
References
The Guanidination Reaction with O-Ethylisourea: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Enduring Importance of the Guanidinium Moiety in Drug Development
The guanidinium group, characterized by its Y-shaped CN₃ skeleton, is a privileged functional group in medicinal chemistry.[1] Its remarkable basicity (pKa ≈ 13.5), which ensures it remains protonated over a wide physiological pH range, and its ability to form multiple hydrogen bonds and salt bridges, are pivotal to its role in molecular recognition.[2] These properties are harnessed by nature in the amino acid arginine and are exploited by medicinal chemists in a plethora of synthetic drugs. The guanidine moiety is a key pharmacophore in antiviral agents like Zanamivir, antidiabetic drugs such as Metformin, and a wide array of other therapeutic agents.[3][4][5]
The synthesis of guanidines is therefore a critical operation in drug discovery and development. A variety of guanidinylating agents have been developed, each with its own reactivity profile, substrate scope, and procedural nuances.[2] This guide focuses on a classic yet highly effective reagent: O-Ethylisourea, typically used as its stable hydrogen sulfate salt. While other modern reagents exist, O-alkylisoureas offer a straightforward, reliable, and scalable method for the introduction of an unsubstituted guanidine group onto a primary or secondary amine.
This in-depth guide provides a comprehensive overview of the guanidination reaction with O-Ethylisourea, from its mechanistic underpinnings to practical, field-proven protocols. It is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile functional group into their molecular designs.
Core Principles: Understanding the Guanidination Reaction
The Reagent: O-Ethylisourea Hydrogen Sulfate
O-Ethylisourea hydrogen sulfate is a stable, crystalline solid that serves as a convenient precursor to the reactive free base.[6] It is an electrophilic reagent that readily reacts with nucleophilic amines to form guanidinium salts.
Synthesis and Properties: O-Alkylisourea salts are typically synthesized from the corresponding alcohol, cyanamide, and a strong acid. For instance, O-methylisourea hydrogen sulfate can be prepared by reacting crystalline cyanamide with a mixture of concentrated sulfuric acid and methanol at low temperatures (-10°C to 20°C).[7] The ethyl analogue is prepared similarly, using ethanol in place of methanol. O-Ethylisourea hydrogen sulfate is commercially available from suppliers like Alzchem Group as an intermediate for the synthesis of pharmaceuticals and agrochemicals.[1][6]
The Reaction Mechanism
The guanidination of an amine with an O-alkylisourea proceeds via a nucleophilic addition-elimination pathway. The reaction is typically carried out under basic conditions to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid salt of the isourea.
The proposed mechanism is as follows:
-
Deprotonation of the Amine: In the presence of a base, the primary or secondary amine (R-NH₂) is deprotonated to a small extent, increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of the amine attacks the electrophilic carbon atom of the O-ethylisourea. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to one of the other nitrogen atoms in the intermediate.
-
Elimination of Ethanol: The intermediate collapses, with the ethoxy group (-OEt) acting as a leaving group, being eliminated as ethanol.
-
Protonation of the Guanidine: The resulting guanidine is a strong base and is immediately protonated under the reaction conditions to form the stable guanidinium salt.
Experimental Protocols: A Practical Guide
While the reaction is straightforward in principle, careful control of reaction conditions is crucial for achieving high yields and purity. The following protocol is a generalized procedure adaptable for the guanidination of a range of primary and secondary amines.
General Protocol for Guanidination of a Primary Amine
This protocol is adapted from established procedures for similar guanidinylating agents and is provided as a representative workflow.[8] Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Primary or secondary amine
-
O-Ethylisourea hydrogen sulfate
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the base (2.0-3.0 eq) to the solution and stir. In a separate flask, prepare a solution or slurry of O-Ethylisourea hydrogen sulfate (1.1-1.5 eq) in the same solvent and add it to the amine solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (e.g., triethylammonium sulfate) has formed, it may be removed by filtration.
-
Transfer the solution to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude guanidinium salt can be purified by recrystallization or column chromatography on silica gel. The choice of eluent for chromatography will depend on the polarity of the product.
Causality and Self-Validation in Experimental Design
-
Choice of Base: A non-nucleophilic organic base like TEA or DIPEA is crucial. It must be strong enough to deprotonate the amine hydrochloride (if used as starting material) and facilitate the reaction, but not so strong as to cause unwanted side reactions. The stoichiometry is key; enough base must be present to neutralize the hydrogen sulfate counterion of the reagent and the salt of the amine starting material.
-
Solvent Selection: A polar aprotic solvent like DMF or acetonitrile is often preferred as it can dissolve the amine salt and the isourea reagent.
-
Stoichiometry: A slight excess of the O-ethylisourea reagent is typically used to ensure complete conversion of the starting amine, which can sometimes be difficult to separate from the more polar guanidinium product.
-
Workup and Purification: The aqueous wash steps are critical for removing the excess base and its salt. Guanidinium salts are often highly polar and may have low solubility in common organic solvents, which can be exploited for purification by precipitation. If chromatography is required, a polar solvent system (e.g., DCM/Methanol) is often necessary.
Navigating the Synthetic Landscape: Key Considerations
Substrate Scope and Limitations
-
Primary vs. Secondary Amines: Primary aliphatic amines are generally excellent substrates for guanidination with O-ethylisourea. Secondary amines also react, though often more slowly due to increased steric hindrance.
-
Aromatic Amines: Aromatic amines are less nucleophilic than their aliphatic counterparts and may require more forcing conditions (higher temperatures, longer reaction times) to achieve good yields.
-
Steric Hindrance: Highly hindered amines can be challenging substrates and may require more reactive guanidinylating agents.
Potential Side Reactions and Mitigation
The primary side reaction of concern is the formation of N,N'-disubstituted guanidines if the starting material is a primary amine and there is an excess of the amine relative to the guanidinylating agent under certain conditions. Careful control of stoichiometry is the best way to mitigate this. In the context of peptide chemistry, guanidination of N-terminal amines can occur, although the ε-amino group of lysine is generally more reactive under the typical basic conditions.[9]
Comparative Analysis of Guanidinylating Agents
While O-ethylisourea is a robust reagent, the choice of a guanidinylating agent often involves a trade-off between reactivity, stability, and the nature of the desired product (e.g., protected vs. unprotected).
| Reagent Family | Example(s) | Advantages | Disadvantages |
| O-Alkylisoureas | O-Ethylisourea hydrogen sulfate | Readily available, stable, good for unsubstituted guanidines. | Moderate reactivity, may require heating for less nucleophilic amines. |
| S-Alkylisothioureas | N,N'-Di-Boc-S-methylisothiourea | Provides protected guanidines, good reactivity. | Often requires an activator (e.g., HgCl₂, Mukaiyama's reagent).[8] |
| Pyrazoles | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Widely used, stable, good yields for primary and some secondary amines. | Can be expensive. |
| Triflylguanidines | N,N'-Di-Boc-N''-triflylguanidine | Highly reactive, good for hindered and weakly nucleophilic amines. | Less stable, more expensive. |
| Cyanamides | Cyanamide, Dicyandiamide | Inexpensive, used in industrial synthesis (e.g., Metformin).[5] | Can require harsh conditions or catalysts.[10] |
Conclusion: A Versatile Tool in the Chemist's Arsenal
The guanidination reaction using O-ethylisourea represents a fundamental and reliable method for introducing the guanidine functional group. Its operational simplicity, the stability of the reagent, and its applicability to a range of amine substrates make it a valuable tool for both academic research and industrial drug development. While a multitude of other guanidinylating agents have been developed, a thorough understanding of this classic transformation provides a strong foundation for any scientist working on the synthesis of guanidine-containing molecules. By carefully considering the reaction mechanism, optimizing experimental conditions, and being aware of the potential pitfalls, researchers can effectively leverage the unique properties of the guanidinium group to design and synthesize the next generation of therapeutic agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Total synthesis of metformin - The Science Snail [sciencesnail.com]
- 6. Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review [ouci.dntb.gov.ua]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. Guanidine synthesis by guanylation [organic-chemistry.org]
Methodological & Application
O-Ethylisourea Hydrochloride: A Detailed Protocol for Protein Guanidination
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of O-ethylisourea hydrochloride for the chemical modification of proteins, specifically through guanidination. This process strategically alters lysine residues to homoarginine, a modification with significant benefits in proteomics and protein chemistry.
Introduction: The Rationale for Guanidination
Post-translational modifications (PTMs) are crucial for expanding the functional diversity of proteins.[1] Chemical modifications in the lab offer a powerful tool to probe and alter protein function.[2] Guanidination is a specific chemical modification that converts the primary amine of a lysine residue into a guanidinium group, effectively transforming lysine into homoarginine, an analog of arginine.[3] This transformation is particularly valuable in mass spectrometry-based proteomics. Tryptic digestion, a standard proteomics workflow, cleaves proteins C-terminal to arginine and lysine residues.[3] Due to the higher basicity of its side chain, arginine-terminated peptides ionize more efficiently than lysine-terminated peptides in MALDI-TOF mass spectrometry, leading to better detection.[4] By converting lysine to homoarginine, we impose arginine-like properties on lysine-containing peptides, thereby enhancing their signal intensity and improving protein identification.[4][5] Furthermore, this modification can contribute to protein stability.[6]
O-ethylisourea is a reagent used for this purpose, typically as a hydrochloride salt (C₃H₉ClN₂O).[7][8] The reaction is selective for the ε-amino group of lysine at an alkaline pH.[3]
The Chemical Basis of Guanidination
The guanidination of a lysine residue by O-ethylisourea proceeds via a nucleophilic attack of the deprotonated ε-amino group of lysine on the electrophilic carbon atom of the O-ethylisourea. The reaction is carried out under alkaline conditions (typically pH > 10.5) to ensure the lysine's amino group is sufficiently nucleophilic.[3]
Diagram: Mechanism of Lysine Guanidination
Caption: Reaction scheme of lysine guanidination with O-ethylisourea.
Experimental Protocol: Step-by-Step Guanidination
This protocol is designed for the guanidination of protein samples that have been previously reduced, alkylated, and digested with trypsin.
Materials and Reagents
-
This compound: (CAS: 31407-74-6)[7]
-
Base Reagent: e.g., 2.85 M Ammonium Hydroxide (NH₄OH)[4]
-
Stop Solution: e.g., 10% Trifluoroacetic Acid (TFA)[4]
-
Protein Digest Sample: 0.075–2 mg/mL in a suitable buffer (e.g., Ammonium Bicarbonate)[4]
-
Control Peptide: A peptide mixture containing both lysine and non-lysine C-termini is recommended for reaction verification.[4]
-
Deionized water
-
Heating block or water bath
-
Microcentrifuge tubes
Reagent Preparation
-
Guanidination Reagent: Prepare a solution of this compound in deionized water. The concentration can be optimized, but a starting point of 1.0 M is common.[3] For example, dissolve this compound in water to the desired concentration. Note that commercial kits often provide pre-weighed reagents.[4]
-
Control Peptide Solution: If using a lyophilized control peptide, reconstitute it in the same buffer as your protein sample.[4]
Guanidination Procedure
The following workflow is a general guideline and may require optimization based on the specific protein and downstream application.
Diagram: Guanidination Workflow
Caption: A typical workflow for protein guanidination.
-
Sample Preparation: Aliquot your tryptic peptide sample into two separate microcentrifuge tubes, labeled 'G' (for guanidinated) and 'U' (for unguanidinated). If using a control peptide, pipette it into a third tube labeled 'C'.[4]
-
pH Adjustment: To each tube, add the Base Reagent to raise the pH to the optimal range for guanidination (pH > 10.5).[3][4] Mix thoroughly by vortexing. The alkaline environment is critical for deprotonating the lysine's ε-amino group, rendering it nucleophilic.
-
Reagent Addition:
-
Incubation: Incubate all three tubes at an elevated temperature. A common condition is 65°C for 20-30 minutes.[3][4] The increased temperature accelerates the reaction rate.
-
Reaction Quenching: To stop the reaction, acidify the samples by adding the Stop Solution (e.g., 10% TFA).[4] This will bring the pH to < 3.
-
Storage: The samples can be stored at 2-8°C until analysis.[4]
Validation and Data Analysis
The success of the guanidination reaction should be verified, typically using MALDI-TOF mass spectrometry.
Expected Mass Shift
A successful guanidination reaction results in a monoisotopic mass increase of 42.0218 Da for each modified lysine residue.[4] Peptides with multiple lysine residues will show a corresponding mass increase.
Data Interpretation
| Parameter | Unguanidinated Sample (U) | Guanidinated Sample (G) | Rationale |
| Mass of Lysine-terminated Peptides | Original Mass (M) | M + 42.0218 Da | Indicates successful conversion of lysine to homoarginine. |
| Signal Intensity of Lysine-terminated Peptides | Lower Intensity | Significantly Higher Intensity | The "arginine effect" enhances ionization efficiency.[3] |
| Mass of Arginine-terminated Peptides | Unchanged | Unchanged | The reaction is specific to lysine's primary amine. |
| Control Peptide (C) | Lysine peptide at original mass | Lysine peptide at M + 42.0218 Da | Confirms the reaction reagents and conditions were effective.[4] |
Advanced Considerations and Troubleshooting
-
Side Reactions: While O-methylisourea (a related reagent) is considered specific for the ε-amine of lysine, reactions at N-terminal amines, particularly glycine, can occur.[4] The provided protocol conditions are designed to minimize this. Other reagents like 1H-pyrazole-1-carboxamidine hydrochloride (HPCA) can guanidinate both N-terminal α-amines and lysine ε-amines.[9]
-
Incomplete Reaction: If mass spectra show a mix of original and modified peptides, consider increasing the incubation time, temperature, or reagent concentration. However, be mindful that harsh conditions can lead to other modifications.
-
Protein Stability: While guanidination can increase the stability of some proteins, the initial denaturation and digestion steps are critical.[6] For insoluble proteins, denaturing agents like guanidine-HCl or urea may be necessary during purification, but the guanidine-HCl concentration must be reduced before tryptic digestion as it inhibits trypsin.[10][11]
-
Reagent Stability: this compound should be stored under inert gas at 2-8°C.[7] Prepare the guanidination reagent fresh for best results.
Conclusion
Guanidination of proteins using this compound is a robust and valuable technique in proteomics and protein chemistry. By converting lysine to homoarginine, researchers can significantly enhance the detection of lysine-containing peptides in mass spectrometry, leading to more comprehensive protein characterization. The protocol outlined in this document provides a solid foundation for performing this modification, and with careful execution and validation, it can be a powerful addition to the protein scientist's toolkit.
References
- 1. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modifications of proteins and their applications in metalloenzyme studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of proteins by guanidination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. synchem.de [synchem.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uib.no [uib.no]
- 11. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
O-Ethylisourea hydrochloride in mass spectrometry sample prep
Application Note & Protocol
O-Ethylisourea Hydrochloride in Mass Spectrometry Sample Preparation: A Detailed Technical Guide to Guanidination
Abstract
In the field of mass spectrometry-based proteomics, the ultimate goal is the comprehensive and accurate identification and quantification of proteins. The chemical properties of peptides, particularly their charge state and fragmentation behavior, significantly influence their detection. This technical guide provides an in-depth exploration of this compound as a targeted chemical modification reagent for the guanidination of lysine residues. Guanidination converts primary amines on lysine side chains into more basic homoarginine residues, a transformation that confers significant advantages in bottom-up proteomics workflows.[1][2][3] By emulating the highly basic nature of arginine, this modification enhances the ionization efficiency of lysine-terminated peptides, simplifies peptide fragmentation patterns, and ultimately improves protein sequence coverage and identification confidence.[1] This document details the underlying chemical principles, provides validated, step-by-step protocols for its application, and offers expert guidance on data interpretation and troubleshooting.
The Rationale for Chemical Modification in Proteomics
Mass spectrometry has become an indispensable tool for large-scale protein analysis.[4] The most common approach, known as "bottom-up" proteomics, involves the enzymatic digestion of proteins into smaller, more manageable peptides prior to MS analysis.[5][6][7] Trypsin is the protease of choice for this purpose, cleaving proteins specifically at the C-terminus of lysine (K) and arginine (R) residues.[1] This process yields peptides with a basic residue at their C-terminus, which is crucial for efficient ionization, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) MS.
However, a well-documented phenomenon known as the "arginine effect" describes the preferential detection of arginine-containing peptides over those containing lysine.[1][2] The guanidinium group of arginine is significantly more basic than the primary amine of lysine. This higher basicity leads to more stable protonation and, consequently, superior ionization efficiency and signal intensity in the mass spectrometer.[2] This detection bias can lead to incomplete protein sequence coverage, as lysine-terminated peptides may be underrepresented or missed entirely.
Chemical derivatization offers a powerful solution. By specifically modifying lysine residues to mimic arginine, we can overcome this analytical bias. This is the primary role of this compound.
This compound: Properties and Reaction Mechanism
This compound is a chemical reagent used to convert primary amines into guanidinium groups. Its application in proteomics is highly specific and effective for improving the detection of lysine-containing peptides.
Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₃H₉ClN₂O | [8][9] |
| Molecular Weight | 124.57 g/mol | [9][10] |
| Appearance | White to off-white crystalline powder | [8] |
| CAS Number | 31407-74-6 | [8][9][10] |
| Solubility | Soluble in water | [8] |
The Guanidination Reaction
Guanidination is the chemical conversion of a primary amine to a guanidinium group. In the context of proteomics, this compound reacts specifically with the ε-amino group (—NH₂) of lysine residues under alkaline conditions (pH > 10.5) to form homoarginine.[1] This reaction effectively replaces the primary amine with a more basic guanidinium group, increasing the peptide's gas-phase basicity.
The reaction proceeds via nucleophilic attack of the unprotonated lysine ε-amine on the O-ethylisourea molecule. This specificity for primary amines at high pH is a key advantage, ensuring targeted modification of lysine side chains.[11]
Caption: Guanidination of a lysine residue using O-Ethylisourea.
While the reaction is highly specific for the ε-amine of lysine, minor modification of the peptide's N-terminal α-amine can occur, particularly at glycine residues. The protocols provided below are optimized to maximize the desired lysine modification while minimizing this side reaction.
Protocols for Guanidination using this compound
The following protocols provide step-by-step methodologies for the guanidination of protein digests. It is crucial to use high-purity reagents and mass spectrometry-grade solvents.
Experimental Workflow Overview
Caption: Workflow for in-solution guanidination of peptides.
Protocol: In-Solution Guanidination of Tryptic Peptides
This protocol is designed for modifying peptides after tryptic digestion.
Reagents and Materials:
-
Lyophilized peptide sample (from in-solution or in-gel tryptic digest)
-
This compound
-
Ammonium hydroxide (NH₄OH), ~25%
-
Trifluoroacetic acid (TFA), MS-grade
-
Water, MS-grade
-
pH indicator strips (range 9-12)
-
Heating block or incubator at 37°C
-
C18 desalting tips/columns
-
Standard laboratory pipettes and low-binding microcentrifuge tubes
Procedure:
-
Reagent Preparation: Prepare a 1 M O-Ethylisourea solution by dissolving 12.5 mg of this compound in 100 µL of MS-grade water. Note: Prepare this solution fresh before each use.
-
Sample Reconstitution: Reconstitute the dried peptide sample in 20 µL of MS-grade water.
-
pH Adjustment (Critical Step): Carefully add small aliquots (0.5-1 µL) of ammonium hydroxide to the peptide solution. After each addition, vortex briefly and spot a tiny amount onto a pH strip. Continue until the pH is stable at approximately 11.0. This step is crucial for deprotonating the lysine ε-amino group, making it nucleophilic.
-
Guanidination Reaction: Add 5 µL of the 1 M O-Ethylisourea solution to the pH-adjusted peptide sample. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C.
-
Reaction Quenching: Stop the reaction by acidifying the sample. Add 1 µL of 10% TFA. The final pH should be < 3.
-
Sample Cleanup: Desalt the guanidinated peptides using a C18 desalting tip or column according to the manufacturer's instructions. This removes excess reagent and buffer salts that can interfere with MS analysis.[12]
-
Analysis: The purified, guanidinated peptides are now ready for MALDI-TOF or LC-ESI-MS/MS analysis.
Mass Spectrometry Analysis and Data Interpretation
Properly interpreting the results of a guanidination experiment is key to its success.
Expected Mass Shift
The conversion of a lysine residue to a homoarginine residue results in a specific and predictable mass increase.
| Modification | Chemical Change | Theoretical Monoisotopic Mass Shift |
| Guanidination | Addition of C₁H₂N₂ and loss of H₂ | +42.0218 Da |
This mass shift should be used to configure protein identification search parameters. When searching the MS/MS data against a protein database, set guanidination (+42.0218 Da) on lysine (K) as a variable modification. This allows the search engine to identify both modified and unmodified lysine-containing peptides.
Impact on MS Spectra
The primary and intended effect is a significant increase in the signal intensity of formerly lysine-terminated peptides. In a comparative experiment (with and without guanidination), you should observe:
-
Enhanced Signal: Peptides containing one or more lysine residues will show a dramatic increase in peak intensity in the MS1 spectrum.[1]
-
Improved Sequence Coverage: The detection of these previously low-abundance peptides will increase the overall sequence coverage for the identified proteins.[3]
-
Simplified Fragmentation: The presence of the highly basic homoarginine residue at the C-terminus helps to direct fragmentation in CID/HCD, often leading to a more prominent y-ion series, which can aid in confident peptide identification.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Guanidination (Both original and +42 Da peaks are present) | 1. Incorrect pH (too low).2. Insufficient reagent concentration or reaction time.3. Degraded O-Ethylisourea reagent. | 1. Verify pH is ~11.0 before adding the reagent. The lysine ε-amine must be deprotonated.2. Increase incubation time to 90 minutes or slightly increase the reagent-to-peptide ratio.3. Always prepare O-Ethylisourea solution fresh. |
| Low Peptide Signal Overall | 1. Sample loss during desalting step.2. Reaction not quenched properly, leading to peptide degradation under prolonged high pH.3. Interfering salts not fully removed. | 1. Ensure proper conditioning and elution from the C18 desalting medium.2. Ensure acidification with TFA is sufficient to bring the pH below 3.3. Repeat the desalting/cleanup step. |
| Unexpected Mass Adducts (e.g., +57 Da) | Side reaction with buffer components or impurities. A +57 Da modification has been reported when using certain sodium-based buffers.[13] | 1. Use high-purity, amine-free buffers like ammonium hydroxide for pH adjustment.2. Ensure all reagents are fresh and of MS-grade. |
| Modification of N-terminus | The N-terminal α-amine can also be a target, though it is less reactive than the lysine ε-amine at the recommended pH. | This is often a minor side product. The provided protocol is optimized to minimize it. If problematic, consider slightly lowering the pH to ~10.5 to increase specificity, though this may require longer reaction times. |
Safety and Handling
This compound and its related compound, O-Methylisourea hydrochloride, are classified as irritants.[14]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]
-
Precautions:
-
First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[14]
Always consult the latest Safety Data Sheet (SDS) from the manufacturer before use.
Conclusion
The targeted chemical modification of peptides is a cornerstone of advanced proteomics strategies. This compound provides a simple, robust, and effective method for the guanidination of lysine residues. This conversion to homoarginine successfully mitigates the analytical bias against lysine-terminated peptides, leading to enhanced signal intensity, increased protein sequence coverage, and ultimately, more comprehensive and reliable results in mass spectrometry-based proteomics. The protocols and guidelines presented here offer a validated framework for the successful implementation of this powerful technique in your research.
References
- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 7. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. synchem.de [synchem.de]
- 10. lookchem.com [lookchem.com]
- 11. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Application Note: A Practical Guide to Peptide Guanidination using O-Ethylisourea Hydrochloride
Audience: Researchers, scientists, and drug development professionals engaged in proteomics, peptide chemistry, and mass spectrometry-based analysis.
Abstract: This document provides a comprehensive technical guide for the chemical modification of peptides using O-Ethylisourea hydrochloride. The primary focus is on the guanidination of lysine residues to form homoarginine, a transformation that significantly enhances peptide ionization efficiency in mass spectrometry. We delve into the underlying reaction mechanism, outline critical experimental parameters, and provide a detailed, validated protocol for researchers. This guide is designed to explain the causality behind experimental choices, ensuring robust and reproducible results.
Introduction: The Rationale for Guanidination
In the field of proteomics and peptide analysis, mass spectrometry (MS) is an indispensable tool. The signal intensity of a peptide in MS is heavily influenced by its ability to acquire and retain a positive charge. Peptides generated from tryptic digests terminate with either a lysine (Lys) or an arginine (Arg) residue. Due to the higher basicity and resonance-stabilized guanidinium group of its side chain, arginine is more readily protonated than lysine. This "arginine effect" results in arginine-terminated peptides being preferentially ionized and more efficiently detected in MS analysis.
Guanidination is a chemical modification that converts the primary ε-amino group of a lysine side chain into a guanidinium group, effectively transforming lysine into its longer analogue, homoarginine.[1][2] This conversion imbues lysine-containing peptides with arginine-like properties, leading to:
-
Enhanced MS Signal: A 5 to 15-fold increase in signal intensity for lysine-containing peptides is commonly observed, improving the dynamic range of detection.[3]
-
Increased Sequence Coverage: By boosting the signal of previously low-intensity or undetected lysine-terminated peptides, guanidination allows for more comprehensive protein identification through peptide mass fingerprinting.[1]
-
Selective Modification: Guanidination can also be employed as a protective strategy, blocking the lysine side chain to enable specific chemical modifications at the peptide's N-terminus.
This guide focuses on the use of this compound, a readily available reagent for performing this valuable modification. While much of the literature discusses the closely related O-methylisourea, the reaction mechanism and conditions are directly analogous.
Reaction Mechanism and Selectivity
The guanidination reaction is a nucleophilic substitution where the unprotonated ε-amino group (-NH₂) of the lysine side chain attacks the electrophilic carbon atom of O-ethylisourea. The reaction proceeds via a tetrahedral intermediate, culminating in the formation of a stable guanidinium group on the peptide and the elimination of ethanol.
Figure 1: Mechanism of Lysine Guanidination.
Causality of Selectivity (pH Control): The key to achieving high selectivity for lysine's ε-amino group over the peptide's N-terminal α-amino group lies in controlling the reaction pH.
-
The pKa of the lysine side-chain amino group is ~10.5.[4]
-
The pKa of the N-terminal α-amino group is typically lower, around 8.0.[4]
By conducting the reaction at a highly alkaline pH (e.g., pH 10.5 - 11.0), the lysine ε-amino group is substantially deprotonated and thus highly nucleophilic. While the N-terminal amine is also deprotonated, the reaction is optimized for the more abundant and reactive lysine residues. Although minor modification of the N-terminus (especially at glycine residues) can occur, the conditions described in the protocol below are designed to maximize the desired lysine modification.[1]
Critical Reaction Parameters
Successful guanidination depends on the careful control of several experimental variables. These parameters are interdependent and should be optimized for specific applications.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 10.5 - 11.0 | This is the most critical parameter. The nucleophilic amine must be deprotonated to initiate the reaction. A pH below 10 will result in a significantly slower or incomplete reaction. Using a volatile base like ammonium hydroxide is advantageous for subsequent MS analysis as it can be easily removed under vacuum.[1] |
| Temperature | 60 - 70 °C | Elevated temperature increases the reaction rate. 65°C provides a good balance between reaction efficiency and minimizing potential side reactions or peptide degradation.[1] |
| Reaction Time | 20 - 60 minutes | For most tryptic peptides, 30 minutes is sufficient for near-complete conversion.[1] Longer incubation times (e.g., overnight) have been reported but may increase the risk of N-terminal modification.[5] Reaction progress can be monitored by MS. |
| Reagent Molar Excess | 20 to 50-fold | A significant molar excess of this compound over the total concentration of lysine residues ensures the reaction goes to completion. The exact ratio may require empirical optimization. |
| Peptide Concentration | 0.1 - 2.0 mg/mL | The protocol is robust across a typical range of peptide concentrations used in proteomics workflows.[1] |
Detailed Experimental Protocol
This protocol is designed for the guanidination of approximately 10 µg of a complex peptide mixture (e.g., a protein tryptic digest) for analysis by MALDI-TOF MS.
Materials:
-
Lyophilized peptide sample
-
This compound (MW: 124.57 g/mol )
-
Base Reagent: 2.85 M Ammonium Hydroxide (NH₄OH)
-
Deionized water (ddH₂O)
-
Stop Solution: 10% Trifluoroacetic Acid (TFA) in ddH₂O
-
Microcentrifuge tubes
-
Heat block or water bath set to 65°C
-
Pipettors and tips
Reagent Preparation:
-
Guanidination Reagent (approx. 0.5 M): Dissolve ~6.2 mg of this compound in 100 µL of deionized water. Prepare this solution fresh before use.
-
Peptide Stock Solution: Reconstitute the lyophilized peptide sample in a suitable buffer (e.g., 25 mM Ammonium Bicarbonate) to a concentration of 1 mg/mL (1 µg/µL).
Procedure:
-
Sample Aliquoting: In two separate 0.5 mL microcentrifuge tubes, pipette 10 µL of the peptide stock solution (~10 µg). Label one tube "G" (Guanidinated) and the other "U" (Unguanidinated Control).
-
pH Adjustment: To both tubes ("G" and "U"), add 10 µL of the Base Reagent (2.85 M NH₄OH). Vortex briefly to mix. This step raises the pH to the optimal range for the reaction.
-
Initiate Reaction:
-
To the tube labeled "G", add 10 µL of the freshly prepared Guanidination Reagent.
-
To the tube labeled "U", add 10 µL of deionized water. This sample will serve as a negative control to compare against the modified sample.
-
-
Incubation: Vortex both tubes briefly and place them in a heat block or water bath at 65°C for 30 minutes .
-
Stop Reaction: After incubation, remove the tubes and allow them to cool to room temperature. Add 5 µL of the Stop Solution (10% TFA) to each tube to acidify the mixture and quench the reaction.
-
Sample Storage & Analysis: The samples are now ready for MS sample preparation (e.g., C18 ZipTip cleanup to desalt) and subsequent analysis. Store samples at -20°C if not analyzed immediately.
Experimental Workflow and Verification
The entire process from sample preparation to analysis can be visualized as a streamlined workflow.
Figure 2: Step-by-step experimental workflow.
Verification by Mass Spectrometry: The success of the reaction is readily confirmed by MS. Each lysine residue that has been converted to homoarginine will result in a mass increase of 42.0218 Da (the addition of a C₁H₂N₂ group).[1] When comparing the mass spectra of the "U" and "G" samples, you should observe:
-
A decrease in the intensity of peaks corresponding to the original lysine-containing peptides in the "G" sample.
-
The appearance of new, higher-intensity peaks in the "G" sample, shifted to a higher m/z corresponding to the +42.0218 Da mass addition for each guanidinated lysine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (original peptide peak still dominant) | 1. Incorrect pH (too low).2. Insufficient incubation time/temperature.3. Degraded or improperly prepared guanidination reagent. | 1. Verify the pH of the reaction mixture; ensure the base reagent is fresh and at the correct concentration.2. Increase incubation time to 45-60 min.3. Always prepare the O-ethylisourea solution fresh. |
| Significant N-Terminal Modification | 1. Reaction time is too long.2. pH is too high. | 1. Reduce incubation time to 20-25 minutes and re-assess.2. Slightly reduce the concentration of the base reagent. |
| Low Signal in MS for All Peptides | 1. Sample loss during cleanup.2. Inefficient ionization (matrix/laser issue).3. Reaction mixture not properly acidified before cleanup. | 1. Ensure proper technique during desalting.2. Optimize MALDI matrix and laser power.3. Confirm the addition of the Stop Solution (TFA) to ensure peptides bind effectively to C18 material. |
Conclusion
Guanidination with this compound is a simple, robust, and highly effective method for enhancing the detection of lysine-containing peptides in mass spectrometry. By understanding the core mechanism and carefully controlling the critical parameters of pH and temperature, researchers can reliably increase protein sequence coverage and improve the overall quality of their proteomics data. The protocol provided herein serves as a validated starting point for implementing this powerful technique in the laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: O-Ethylisourea Hydrochloride for the Guanidination of Lysine Residues
Introduction: The Strategic Conversion of Lysine to Homoarginine
In the intricate landscape of protein chemistry and drug development, the precise modification of amino acid residues is paramount. The ε-amino group of lysine is a frequent target for modification due to its high nucleophilicity and surface exposure on proteins.[1][2] However, this reactivity can also be a source of undesirable side reactions, such as peptide branching during solid-phase peptide synthesis (SPPS).[3] Therefore, the protection or strategic modification of lysine residues is a critical consideration in experimental design.
One such powerful modification is the conversion of lysine to its guanidinylated analog, homoarginine, a nonproteinogenic α-amino acid.[4] This transformation, achieved through the use of reagents like O-Ethylisourea hydrochloride (or the more commonly cited O-methylisourea), offers several distinct advantages.[5][6] The guanidination of lysine to homoarginine maintains the positive charge at physiological pH, a crucial factor for preserving protein structure and function. Furthermore, the resulting homoarginine residue can serve as a substrate for nitric oxide synthase and can influence endothelial function, making this modification relevant in cardiovascular research.[4][7] In the field of proteomics, converting lysine to homoarginine enhances the detection of lysine-containing peptides in MALDI-TOF mass spectrometry due to the higher basicity of the guanidino group, a phenomenon known as the "arginine effect".[6][8]
This guide provides a comprehensive overview of the use of this compound for the selective and efficient protection of lysine residues through guanidination, complete with detailed protocols and expert insights.
The Chemistry of Guanidination: Mechanism of Action
The guanidination of lysine is a chemical derivatization that specifically targets the primary ε-amino group of the lysine side chain. The reaction proceeds via the nucleophilic attack of the unprotonated ε-amino group on the electrophilic carbon atom of O-Ethylisourea. This reaction is typically carried out under alkaline conditions (pH > 10.5) to ensure the deprotonation of the lysine's amino group, thereby increasing its nucleophilicity.[6] The reaction results in the formation of a stable homoarginine residue and the release of ethanol.
The specificity of this reaction for the ε-amino group over the α-amino group of the N-terminus is a key advantage, although some reaction at the N-terminus, particularly with glycine residues, can occur.[5][8] However, the reaction conditions can be optimized to maximize the modification of lysine residues while minimizing non-specific reactions.[8]
Figure 1. Conceptual workflow of lysine guanidination.
Experimental Protocol: Guanidination of a Model Protein
This protocol provides a generalized procedure for the guanidination of lysine residues in a protein sample. It is essential to optimize the reaction conditions, such as reagent concentration, pH, temperature, and incubation time, for each specific protein.
Materials:
-
Protein of interest containing lysine residues
-
This compound
-
Sodium carbonate (Na₂CO₃) or another suitable buffer to maintain alkaline pH
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Dialysis tubing or centrifugal filter units for purification
-
Bradford assay reagents or a spectrophotometer for protein concentration determination
-
Mass spectrometer for analysis
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) to a final concentration of 1-5 mg/mL.[9]
-
If the protein is in a buffer containing primary amines (e.g., Tris), it is advisable to exchange the buffer to a non-amine-containing buffer like sodium phosphate or sodium borate.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 M) in deionized water. The concentration may need to be optimized based on the protein and the desired degree of modification.
-
-
Guanidination Reaction:
-
In a reaction vessel, combine the protein solution with the this compound stock solution. A molar excess of the guanidinating reagent to lysine residues is typically required. A 10-fold molar excess is a good starting point.[10]
-
Adjust the pH of the reaction mixture to 10.5-11.5 using a suitable base like sodium hydroxide or a saturated sodium carbonate solution.[10][11] Monitor the pH carefully throughout the reaction and adjust as necessary.
-
Incubate the reaction mixture at a controlled temperature. Incubation can be performed at 4°C for several hours to days, or at higher temperatures like 37°C or 65°C for shorter durations.[6][12][13] The optimal time and temperature will vary depending on the protein and should be determined empirically. Studies have shown optimal incubation times of several days for certain substrates.[11]
-
-
Reaction Quenching and Purification:
-
To stop the reaction, lower the pH of the solution to a neutral or slightly acidic pH (e.g., pH 5-7) by adding a dilute acid like HCl.
-
Remove the excess O-Ethylisourea and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filter units with an appropriate molecular weight cutoff.
-
-
Analysis and Characterization:
-
Determine the protein concentration of the modified sample using a standard protein assay.
-
Confirm the guanidination of lysine residues by mass spectrometry. An increase in mass of 42.02 Da for each modified lysine residue is expected.[8]
-
Further characterization can be performed using techniques like amino acid analysis to quantify the conversion of lysine to homoarginine.
-
Figure 2. Step-by-step experimental workflow for protein guanidination.
Optimization and Troubleshooting
The efficiency of the guanidination reaction can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Range/Value | Rationale and Considerations |
| pH | 10.5 - 11.5 | Ensures deprotonation of the lysine ε-amino group, increasing its nucleophilicity.[6] pH values that are too high can lead to protein denaturation. |
| Temperature | 4°C - 65°C | Higher temperatures can accelerate the reaction rate but may also increase the risk of protein degradation.[6][12] Optimization is crucial. |
| Incubation Time | Hours to Days | The reaction is relatively slow and may require extended incubation for complete conversion.[12] The optimal time depends on the specific protein and reaction conditions.[11] |
| Reagent Molar Excess | 10-fold or higher | A sufficient excess of O-Ethylisourea is needed to drive the reaction to completion. The optimal ratio should be determined empirically.[10] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can promote aggregation, while very low concentrations may slow down the reaction kinetics. |
| Buffer Composition | Amine-free buffers (e.g., phosphate, borate) | Buffers containing primary amines (e.g., Tris) will compete with lysine for the guanidinating reagent. |
Common Troubleshooting Scenarios:
-
Low Conversion Efficiency: Increase the incubation time, temperature, or the molar excess of O-Ethylisourea. Ensure the pH is maintained within the optimal range throughout the reaction.
-
Protein Precipitation: This may indicate protein denaturation due to high pH or temperature. Try performing the reaction at a lower temperature or for a shorter duration. The use of protein stabilizers may also be beneficial.
-
Non-specific Modification: While O-Ethylisourea is highly specific for primary amines, some modification of N-terminal residues can occur.[8] Optimizing the pH and reaction time can help to minimize this.
Applications in Research and Development
The guanidination of lysine residues has found applications in various fields:
-
Proteomics and Mass Spectrometry: Converting lysine to homoarginine improves the ionization efficiency of tryptic peptides, leading to enhanced detection in mass spectrometry-based proteomics.[6][8]
-
Peptide Synthesis: The protection of the lysine side chain via guanidination can prevent unwanted side reactions during solid-phase peptide synthesis.[3]
-
Biopharmaceutical Development: Modifying lysine residues can be a strategy to improve the stability and pharmacokinetic properties of therapeutic proteins.[14]
-
Cardiovascular Research: The generation of homoarginine, a modulator of nitric oxide synthase, allows for the study of its role in cardiovascular physiology and pathology.[4][7][15]
Conclusion
The use of this compound for the guanidination of lysine residues is a robust and specific method for protein modification. This technique offers significant advantages in various research and development areas, from enhancing peptide detection in proteomics to modulating the biological activity of proteins. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can effectively utilize this powerful tool to advance their scientific objectives.
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Homoarginine - Wikipedia [en.wikipedia.org]
- 5. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Glyco-modification of protein with O-cyanate chain-end functionalized glycopolymer via isourea bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glyco-modification of protein with O-cyanate chain-end functionalized glycopolymer via isourea bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Application Notes and Protocols: O-Ethylisourea Hydrochloride in Advanced Proteomic Analysis
Introduction: Elevating Proteomic Data Quality through Guanidination
In the landscape of mass spectrometry-based proteomics, the quality of data—defined by sensitivity, sequence coverage, and confident protein identification—is paramount. Chemical derivatization of peptides is a powerful strategy to enhance analytical outcomes. O-Ethylisourea hydrochloride is a key reagent in this field, employed for a specific and highly effective modification known as guanidination .
Guanidination is the chemical conversion of the primary ε-amino group of lysine residues into a more basic homoarginine residue.[1][2] This transformation, while simple, has profound and beneficial impacts on the analysis of peptides in a typical bottom-up proteomics workflow.[3][4][5] While the related compound, O-methylisourea, is more frequently cited, O-ethylisourea functions via the same mechanism to achieve similar analytical enhancements.
The core benefits of guanidinating peptides with this compound include:
-
Enhanced Ionization Efficiency: The guanidinium group of homoarginine is significantly more basic than the ε-amino group of lysine. This increased basicity facilitates protonation, leading to a substantial increase in signal intensity for lysine-containing peptides during mass spectrometry, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis.[2][6][7]
-
Improved Peptide Fragmentation: The presence of a highly basic C-terminal homoarginine residue directs fragmentation during tandem mass spectrometry (MS/MS), promoting the formation of a more complete and easily interpretable series of y-ions.[7][8] This simplifies spectral interpretation and increases the confidence of peptide sequencing and identification.
-
Facilitated Quantitative Proteomics: By using isotopically labeled O-Ethylisourea (e.g., containing ¹⁵N), researchers can introduce a defined mass difference between samples, enabling robust relative quantification of proteins.[1][7][9]
This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for leveraging this compound to improve outcomes in qualitative and quantitative proteomics.
Mechanism of Action: The Conversion of Lysine to Homoarginine
The fundamental reaction involves the nucleophilic attack of the deprotonated ε-amino group of a lysine side chain on the carbon atom of O-Ethylisourea. The reaction proceeds under alkaline conditions, which are necessary to ensure the lysine's primary amine is in its nucleophilic, unprotonated state. The reaction yields a homoarginine residue and ethanol as a byproduct.
Caption: Chemical conversion of a lysine residue to a homoarginine residue.
Application 1: Enhancing Protein Identification in Bottom-Up Proteomics
Causality: The primary goal of bottom-up proteomics is to identify proteins by analyzing their constituent peptides after enzymatic digestion (most commonly with trypsin). Trypsin cleaves proteins C-terminal to lysine (K) and arginine (R) residues. However, peptides ending in lysine are often detected with lower sensitivity in MS compared to those ending in arginine.[2] By converting lysine to the more basic homoarginine, we effectively "level the playing field," increasing the ionization efficiency of formerly lysine-terminated peptides. This leads to more peptides being detected from a given protein, resulting in higher sequence coverage and more confident protein identifications.[1][8]
Experimental Workflow
The guanidination step is seamlessly integrated into the standard bottom-up proteomics workflow, typically after the tryptic digestion and before LC-MS/MS analysis.
Caption: Integration of guanidination into a standard bottom-up proteomics workflow.
Protocol: Guanidination of Tryptic Peptides
This protocol is optimized for modifying peptide mixtures derived from in-solution or in-gel tryptic digestion.
Materials:
-
Lyophilized peptide digest
-
This compound
-
Ammonium hydroxide (NH₄OH), ~2.85 M (or other suitable base to adjust pH)
-
Trifluoroacetic acid (TFA), 10% (v/v)
-
HPLC-grade water and acetonitrile (ACN)
-
Desalting spin columns or pipette tips (e.g., C18)
Procedure:
-
Peptide Reconstitution: Reconstitute the dried peptide sample in 20-50 µL of HPLC-grade water. The volume depends on the initial protein amount.
-
pH Adjustment (Critical Step): The efficiency of the guanidination reaction is highly pH-dependent. The lysine ε-amino group (pKa ~10.5) must be deprotonated to act as a nucleophile.
-
Add an equal volume of 2.85 M ammonium hydroxide to the peptide solution.
-
Alternatively, adjust the pH of the solution to approximately 10.5-11.0 using a suitable base. An ammonium buffer can be advantageous for minimizing certain side reactions.[6]
-
-
Reagent Preparation: Prepare a fresh solution of this compound. A typical concentration is 0.5 M to 1.0 M in the reaction buffer.
-
Guanidination Reaction:
-
Add the O-Ethylisourea solution to the pH-adjusted peptide mixture.
-
Incubate the reaction at a controlled temperature. Common conditions range from room temperature (25°C) to 37°C for 1-2 hours. Some studies have tested various temperatures and times to optimize yield and minimize side products.[6]
-
-
Stopping the Reaction: Quench the reaction by acidification. Add 10% TFA dropwise until the pH is between 2 and 3. This protonates any remaining primary amines and prepares the sample for desalting.
-
Sample Cleanup (Essential): The salts and excess reagents from the guanidination reaction must be removed before MS analysis, as they can severely suppress ionization.[10]
-
Desalt the sample using a C18 solid-phase extraction method (e.g., ZipTip, spin column) according to the manufacturer's protocol.
-
Elute the cleaned peptides with a solution of 50-80% ACN containing 0.1% TFA.
-
-
Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and reconstitute in the appropriate buffer for LC-MS/MS analysis (e.g., 2% ACN, 0.1% formic acid).
Application 2: Relative Quantification with Isotopic Labels
Causality: The principles of stable isotope labeling are a cornerstone of quantitative proteomics. By using a "heavy" version of O-Ethylisourea containing stable isotopes (e.g., ¹⁵N), peptides from one sample can be mass-tagged. When mixed with a "light" (unlabeled) sample, each guanidinated peptide will appear as a pair of peaks in the mass spectrum, separated by a precise mass difference. The ratio of the peak intensities directly corresponds to the relative abundance of that peptide—and by extension, its parent protein—in the two original samples.[7][9]
Workflow for Differential Labeling
Caption: Workflow for relative quantification using isotopic guanidination.
The protocol is identical to the one described above, with the exception that two separate labeling reactions are performed in parallel using the light and heavy isotopic versions of the reagent before the samples are combined.
Data and Experimental Considerations
Quantitative Data Summary
The chemical modification results in a predictable mass increase for each lysine residue modified.
| Modification Parameter | Value | Rationale |
| Reagent | O-Ethylisourea | Reacts with primary amines, primarily lysine ε-amine. |
| Mass Shift (Monoisotopic) | +56.0378 Da | Corresponds to the addition of C₂H₄N₂. |
| Modified Residue | Lysine (K) | Converted to Homoarginine. |
| Common Side Reactions | N-terminal modification | The α-amine of the peptide N-terminus can also be modified.[2] |
| +57 Da addition | An unexpected side product observed under certain buffer conditions.[6] |
Self-Validating System: Trustworthiness of the Protocol
-
Reaction Efficiency: The success of the guanidination can be initially assessed in the mass spectrum. A complete reaction will show lysine-containing peptides shifted entirely by the expected mass. Incomplete reactions will show both the original and the modified peptide, allowing for an estimation of efficiency. High selectivity for lysine ε-amines has been reported to be as high as 96.8%.[8]
-
Fragmentation Signature: In MS/MS spectra, successfully guanidinated peptides should exhibit the characteristic fragmentation pattern biased towards a strong y-ion series, providing internal validation of the modification's intended effect on fragmentation.[8]
-
Control Peptides: It is advisable to spike a known synthetic peptide containing one or more lysine residues into the sample to serve as a positive control for both the reaction efficiency and the expected analytical improvements.[2]
Safety and Handling
This compound and its analogs are chemical irritants. Always handle the compound in a well-ventilated area or chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[11][12]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a cool, dry place with the container tightly closed.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[12]
References
- 1. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 4. mdpi.com [mdpi.com]
- 5. [2311.07791] Comprehensive Overview of Bottom-up Proteomics using Mass Spectrometry [arxiv.org]
- 6. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect of the lysine guanidination on proteomic analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O-Methylisourea hydrochloride, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Page loading... [guidechem.com]
O-Ethylisourea hydrochloride for studying protein-protein interactions
O-Ethylisourea Hydrochloride: A Zero-Length Crosslinker for Studying Protein-Protein Interactions
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding virtually all cellular processes, from signal transduction to metabolic regulation.[1] Chemical crosslinking has emerged as a powerful technique to capture both stable and transient PPIs, providing a snapshot of the protein interactome within a complex biological sample.[2] this compound is a carbodiimide-like, zero-length crosslinking agent that facilitates the formation of a covalent amide bond between interacting proteins.[3][4] Unlike longer, spacer-arm-containing crosslinkers, O-Ethylisourea mediates the direct conjugation of a carboxyl group (-COOH) from an acidic residue (e.g., aspartate, glutamate) on one protein to a primary amine (-NH2) from a lysine residue on an adjacent protein, without introducing any additional atoms. This makes it an invaluable tool for accurately identifying interaction partners and mapping binding interfaces.
This guide provides a comprehensive overview of the mechanism, protocols, and critical considerations for using this compound in PPI studies, designed for researchers in molecular biology, biochemistry, and drug development.
Mechanism of Action
O-Ethylisourea functions through a two-step reaction mechanism analogous to the well-known crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3]
-
Activation of Carboxyl Group : The process begins with the reaction of O-Ethylisourea with a carboxyl group on "Protein A" to form a highly reactive and unstable O-acylisourea intermediate.[3][5] This step is most efficient in acidic to neutral conditions (pH 4.5-7.2).
-
Nucleophilic Attack and Amide Bond Formation : The unstable intermediate rapidly reacts with a primary amine from a nearby lysine residue on "Protein B". This nucleophilic attack results in the formation of a stable amide bond, covalently linking the two proteins.[6] Ethylurea is released as a soluble, non-reactive byproduct.[3]
It is critical to note that the O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions.[3][7] If it does not encounter a primary amine in close proximity, it will hydrolyze, regenerating the original carboxyl group and releasing ethylurea.[3] This inherent instability ensures that crosslinking is highly specific to interacting or closely positioned proteins.
Figure 1. Reaction mechanism of this compound for zero-length protein crosslinking.
Materials and Reagents
Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [8][9] |
| Synonyms | Ethyl carbamimidate hydrochloride | [8] |
| CAS Number | 31407-74-6 | [8] |
| Molecular Formula | C₃H₉ClN₂O | [9] |
| Molecular Weight | 124.57 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [9] |
| Storage | Store under inert gas at 2-8°C | [9] |
Required Reagents & Buffers
-
This compound
-
Reaction Buffer: MES (2-(N-morpholino)ethanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). Crucially, avoid amine-containing buffers like Tris, as they will compete with the target proteins for reaction.
-
Quenching Buffer: A buffer containing a high concentration of a primary amine, such as Tris-HCl or hydroxylamine, to terminate the reaction.
-
Protein Samples: Purified proteins of interest or cell lysate.
-
SDS-PAGE analysis reagents (gels, running buffer, loading dye, protein standards).
-
Western blot or Mass Spectrometry reagents, as required for downstream analysis.
Experimental Protocols
The following protocols provide a starting point for in vitro crosslinking experiments. Optimization of reagent concentrations, incubation times, and temperature is critical for success and should be performed for each specific protein system.
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol is designed for confirming a direct interaction between two or more purified proteins.
Figure 2. General workflow for in vitro protein crosslinking using this compound.
1. Reagent Preparation:
- O-Ethylisourea Stock Solution: Prepare a 100 mM stock solution of this compound immediately before use by dissolving it in Reaction Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0). Do not store the stock solution, as the reagent is moisture-sensitive.
- Protein Sample Preparation: Prepare a mixture of the interacting proteins in the Reaction Buffer at a suitable concentration (e.g., 1-10 µM). Ensure the buffer is free of primary amines.
- Quenching Buffer: Prepare a 1 M Tris-HCl solution, pH 7.5.
2. Crosslinking Reaction: a. Combine the purified proteins in a microcentrifuge tube. Include a negative control tube with only one of the proteins to check for intramolecular crosslinking or aggregation. b. To initiate the reaction, add the O-Ethylisourea stock solution to the protein mixture to a final concentration of 1-10 mM. The optimal concentration must be determined empirically. c. Incubate the reaction at room temperature for 30-60 minutes. Incubation time and temperature may need optimization. d. Terminate the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to ensure all unreacted O-Ethylisourea is neutralized.
3. Downstream Analysis: a. Add SDS-PAGE loading buffer to the quenched samples. b. Analyze the samples by SDS-PAGE. A successful crosslinking reaction will show a new, higher molecular weight band corresponding to the protein complex. c. The identity of the crosslinked species can be confirmed by Western blotting using antibodies specific to each protein or by excising the band for analysis by mass spectrometry.
Optimization and Troubleshooting
Achieving optimal crosslinking requires careful tuning of experimental parameters. The table below outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Crosslinking Efficiency | - Reaction pH is not optimal.- O-Ethylisourea concentration is too low.- Incubation time is too short.- Presence of competing amines in the buffer (e.g., Tris).- O-Ethylisourea reagent has hydrolyzed due to improper storage. | - Optimize the reaction pH within the 5.0-7.5 range. EDC, a similar reagent, has a strict pH requirement around 6.0.[4]- Perform a titration of O-Ethylisourea concentration (e.g., 0.5 mM to 25 mM).- Increase incubation time (e.g., up to 2 hours).- Ensure the reaction buffer is amine-free (use MES or HEPES).- Always use freshly prepared O-Ethylisourea solution. |
| Excessive Crosslinking / Aggregation | - O-Ethylisourea concentration is too high.- Protein concentration is too high, favoring intermolecular crosslinking.- Incubation time is too long. | - Reduce the final concentration of O-Ethylisourea.- Reduce the concentration of the protein samples.- Decrease the incubation time. |
| High Molecular Weight Smear on Gel | - Non-specific crosslinking or polymerization. | - This is often caused by excessively high reagent concentrations.[3] Reduce the O-Ethylisourea concentration significantly.- Optimize the molar ratio of crosslinker to protein. |
Safety and Handling
This compound is an irritant.[10][11]
-
Always handle the solid powder and its solutions in a well-ventilated area or chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]
-
In case of contact, wash skin thoroughly with soap and water.[10] If inhaled, move to fresh air.[11] If in eyes, rinse cautiously with water for several minutes.[10]
References
- 1. Methods to study protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpsionline.com [jpsionline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Guanidination Efficiency with O-Ethylisourea Hydrochloride
Welcome to the technical support center for optimizing guanidination reactions using O-Ethylisourea hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their guanidination experiments. Here, we will delve into the critical parameters of the reaction, provide in-depth troubleshooting for common issues, and offer validated protocols to ensure reproducible and high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for guanidination?
This compound is a salt of O-ethylisourea, a reagent used to convert primary amines into guanidines. This reaction, known as guanidination or guanylation, is valuable in synthetic and medicinal chemistry for modifying the structure and properties of molecules. The resulting guanidinium group is protonated at physiological pH, which can enhance a molecule's basicity, polarity, and ability to form hydrogen bonds. This is particularly useful in drug design to improve cell permeability or interactions with biological targets.
Q2: What is the fundamental mechanism of guanidination with O-Ethylisourea?
The guanidination reaction with O-Ethylisourea is a nucleophilic substitution reaction. The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom of the O-Ethylisourea. This is followed by the elimination of ethanol as a leaving group, resulting in the formation of the guanidinium group. The reaction is highly dependent on the nucleophilicity of the amine, which is why reaction conditions, particularly pH, are crucial for success.
Q3: What are the storage and stability considerations for this compound?
This compound is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. Stability studies should be conducted under ICH recommended conditions to establish a retest period.[1][2] It is advisable to handle the reagent quickly when preparing for a reaction to minimize exposure to ambient moisture.
Core Principles of Guanidination: pH is Paramount
The efficiency of the guanidination reaction is critically dependent on the pH of the reaction medium. The primary amine substrate must be in its deprotonated, nucleophilic state to attack the O-Ethylisourea. Since the pKa of a primary amine is typically around 10.5, the reaction must be carried out under basic conditions to ensure a sufficient concentration of the free amine.[3]
Optimal pH Range: The recommended pH for efficient guanidination is 10.5-11.5 .[3][4] Operating below this range will result in a significant portion of the amine being protonated and unreactive, leading to low yields.
Troubleshooting Guide
This section addresses common problems encountered during guanidination with this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired guanidinated product is the most common challenge. This can often be traced back to suboptimal reaction conditions or reagent quality.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incorrect pH | The amine substrate is protonated and non-nucleophilic. Solution: Carefully adjust the pH of the reaction mixture to 10.5-11.5 using a suitable base (e.g., NaOH, Et3N). Monitor the pH throughout the reaction and adjust as necessary. |
| Reagent Degradation | This compound is sensitive to moisture and can hydrolyze over time, rendering it inactive. Solution: Use a fresh bottle of the reagent or one that has been properly stored. It is good practice to test a new batch on a small-scale reaction with a reliable substrate. |
| Insufficient Reaction Time or Temperature | The reaction may be kinetically slow, especially with sterically hindered amines. Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[5][6] If the reaction is sluggish, consider increasing the temperature (e.g., to 40-60°C) or extending the reaction time.[7] |
| Poor Solubility | If the substrate or reagent is not fully dissolved, the reaction will be slow and incomplete. Solution: Choose a solvent system in which both the amine substrate and the this compound are soluble. A mixture of water and an organic co-solvent (e.g., dioxane, THF) may be necessary. |
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical trace indicates the formation of side products.
| Potential Cause | Explanation & Troubleshooting Steps |
| Reaction with N-terminal amines | In the case of peptides or proteins, the guanidinylating agent can react with the α-amino group of the N-terminal amino acid, especially if it is a glycine.[4][7] Solution: If selective guanidination of lysine side chains is desired, protect the N-terminus of the peptide prior to the guanidination reaction. |
| Unidentified adducts | In complex reaction mixtures, unexpected side reactions can occur. For instance, a +57 Da modification has been reported in some guanidination approaches, which was identified as the addition of C2H3NO.[8] Solution: Use high-resolution mass spectrometry to identify the mass of the side product and deduce its potential structure. This can provide clues about the unintended reaction pathway. Purify the main product using techniques like reversed-phase HPLC.[9][10] |
Issue 3: Difficulty in Product Purification
The high polarity of the guanidinium group can make purification challenging.
| Potential Cause | Explanation & Troubleshooting Steps |
| High Polarity of the Product | The basic and polar nature of the guanidinium group can lead to strong interactions with silica gel, causing poor recovery during column chromatography. Solution: Consider using reversed-phase chromatography (e.g., C18) with a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). Alternatively, ion-exchange chromatography can be an effective purification method.[11] |
Visualizing the Process
Guanidination Reaction Mechanism
Caption: Mechanism of guanidination of a primary amine.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting guanidination.
Experimental Protocols
Standard Protocol for Guanidination of a Primary Amine
This protocol is a general starting point and may require optimization for specific substrates.
-
Dissolve the Amine Substrate: Dissolve the primary amine substrate in a suitable solvent (e.g., water, dioxane, or a mixture) to a concentration of approximately 0.1 M.
-
Adjust pH: Add a base (e.g., 1 M NaOH) dropwise while monitoring with a pH meter until the pH is stable between 10.5 and 11.5.
-
Add this compound: Add this compound in a stoichiometric excess (typically 1.5 to 3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor Progress: At regular intervals (e.g., every 1-2 hours), take a small aliquot of the reaction mixture and quench it with an acid (e.g., 0.1 M HCl). Analyze the aliquot by TLC or LC-MS to monitor the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, acidify the mixture with HCl to a pH of ~2 to stop the reaction. The product can then be purified from the reaction mixture.
Protocol for Analytical Monitoring by RP-HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 20-30 minutes, but this should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Injection Volume: 10-20 µL of the quenched reaction aliquot.
References
- 1. database.ich.org [database.ich.org]
- 2. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Incomplete Guanidination Reactions
Welcome to the Technical Support Center for Guanidination Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of guanidines. An incomplete reaction can be a significant roadblock, and this resource provides a structured, in-depth approach to troubleshooting, grounded in mechanistic principles and practical, field-tested solutions.
Section 1: Foundational Principles of Guanidination
Before delving into troubleshooting, it's crucial to understand the core principles of the guanidination reaction. This reaction involves the conversion of a primary or secondary amine to a guanidine group using a guanidinylating agent. The success of this transformation hinges on several key factors, including the nucleophilicity of the amine, the reactivity of the guanidinylating agent, and the reaction conditions.
The Guanidination Reaction: A Mechanistic Overview
The guanidination of an amine typically proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the guanidinylating agent. The reaction is highly pH-dependent, as the amine must be in its deprotonated, nucleophilic form to initiate the reaction.[1]
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific problems you might encounter during your guanidination reaction in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting amine. What are the likely causes?
An incomplete or stalled reaction is one of the most common issues. The root cause can often be traced back to reagents, reaction setup, or suboptimal conditions.
Answer:
Several factors can contribute to low or no conversion. A systematic approach to troubleshooting is essential.[2]
1. Reagent Quality and Stoichiometry:
-
Purity of the Amine Substrate: Ensure your amine is pure and dry. Water and other nucleophilic impurities can consume the guanidinylating agent or lead to unwanted side reactions.[2]
-
Guanidinylating Agent Integrity: The purity and stability of your guanidinylating agent are paramount. Some reagents can degrade over time, especially if not stored correctly.[2] For example, if you are using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, its degradation is a common source of low yields.[2]
-
Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess (1.1-1.5 equivalents) of the guanidinylating agent can often drive the reaction to completion, especially if the amine is precious.
2. Suboptimal Reaction Conditions:
-
Incorrect pH: The guanidination reaction is highly pH-sensitive. The amine must be deprotonated to be nucleophilic. The optimal pH for most guanidination reactions is around 11.[1] A pH below 10 can significantly slow down or halt the reaction.[1][3]
-
Inadequate Temperature: Many guanidination reactions proceed well at room temperature. However, if the reaction is sluggish, gentle heating may be necessary. Conversely, excessive heat can cause decomposition of reagents or products.[2]
-
Insufficient Reaction Time: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete conversion may simply be a matter of not allowing the reaction to run long enough.[2] Some protocols report complete conversion in as little as 5 minutes under optimized conditions, while others may require several hours or even days.[3][4][5]
3. Solvent and Base Selection:
-
Solvent Choice: Use anhydrous solvents to prevent hydrolysis of the guanidinylating agent or other reactive intermediates.[2] Common solvents include DMF, THF, and acetonitrile.
-
Base Compatibility: The choice of base is critical for establishing the correct pH without interfering with the reaction. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used. Inorganic bases can also be employed, but care must be taken to ensure they do not introduce unwanted side reactions.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I'm observing multiple spots on my TLC or peaks in my LC-MS, indicating side products. What are they and how can I avoid them?
The formation of byproducts can complicate purification and reduce the yield of your desired guanidine.
Answer:
Side reactions in guanidination can arise from several sources, including reaction with other functional groups in your substrate or from the guanidinylating agent itself.
1. Non-Specific Reactions:
-
Reaction with Other Nucleophiles: If your substrate contains other nucleophilic groups (e.g., hydroxyls, thiols, or a second amine), they may also react with the guanidinylating agent.
-
Protecting Groups: To ensure selectivity for the target amine, it is crucial to protect other reactive functional groups.[6] For instance, in peptide synthesis, the ε-amino group of lysine is a common target for guanidination, and other reactive side chains should be protected.[6] A variety of protecting groups are available for different functional groups, and their selection depends on the overall synthetic strategy.[6][7]
2. Guanidinylating Agent-Specific Side Reactions:
-
Some guanidinylating agents can undergo self-condensation or decomposition under the reaction conditions, leading to impurities.
-
The choice of guanidinylating agent can influence the side product profile. For example, when using O-methylisourea, there is a possibility of reaction with the N-terminal α-amino group of peptides if it is not blocked.[3]
3. Isomerization and Racemization:
-
For chiral amines, the basic conditions of the guanidination reaction can sometimes lead to racemization at adjacent stereocenters. This is a particular concern in peptide chemistry.
Strategies to Minimize Side Products:
| Strategy | Rationale |
| Use of Protecting Groups | To ensure the guanidinylating agent reacts only with the intended amine.[6] |
| Optimization of Reaction Conditions | Lowering the temperature or reducing the reaction time can sometimes minimize the formation of side products. |
| Choice of Guanidinylating Agent | Some reagents offer higher selectivity than others. Newer generation reagents like N,N'-Di-Boc-N"-triflylguanidine have shown high reactivity and selectivity.[8] |
| Careful pH Control | Maintaining the optimal pH can prevent base-catalyzed side reactions. |
Question 3: My product is difficult to purify. What are the best practices for workup and purification of guanidines?
The basic nature of guanidines can present challenges during extraction and chromatography.
Answer:
Guanidines are strong organic bases, and their purification requires specific considerations.[9][10]
1. Workup Procedures:
-
Acidic Wash: During an aqueous workup, washing with a dilute acid (e.g., 1 M HCl) will protonate the guanidine, moving it into the aqueous layer and helping to remove non-basic organic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Salt Formation: The formation of salts with the acid used in the workup is a common issue. If your product precipitates as a salt, you may need to reconsider your workup strategy or use a different acid.
2. Chromatographic Purification:
-
Normal Phase Silica Gel Chromatography: Guanidines, being highly polar and basic, can interact strongly with acidic silica gel, leading to poor peak shape and recovery. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), should be added to the eluent.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the preferred method for purifying polar guanidine-containing compounds. A common mobile phase system is a gradient of water and acetonitrile containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid. The acid ensures that the guanidine is protonated, leading to better peak shape.
-
Ion Exchange Chromatography: For particularly challenging separations, ion exchange chromatography can be a powerful tool, exploiting the charge of the guanidinium group.
Purification Strategy Decision Tree
References
- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of guanidination procedures for MALDI mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
Technical Support Center: O-Ethylisourea Hydrochloride for Protein Modification
Welcome to the technical support center for protein modification using O-Ethylisourea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your protein guanidinylation experiments. Our goal is to equip you with the scientific understanding and practical knowledge to anticipate and resolve challenges, leading to reliable and reproducible results.
Introduction: The Chemistry of Guanidinylation
This compound is a reagent used for the chemical modification of proteins, specifically for the conversion of primary amines, most notably the ε-amino group of lysine residues, into homoarginine residues. This process, known as guanidinylation, is valuable for several reasons, including altering the isoelectric point of a protein, mimicking the structure of arginine, and potentially enhancing protein stability.[1][2] The reaction proceeds via the formation of a stable guanidinium group, which is positively charged over a wide pH range.
While guanidinylation of lysine is often the desired outcome, this compound can also participate in a number of side reactions, leading to heterogeneous products and complicating downstream analysis and applications. This guide will focus on understanding, identifying, and mitigating these unwanted modifications.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during protein modification experiments with this compound. Each problem is presented in a question-and-answer format with potential causes and recommended solutions rooted in the underlying chemical principles.
Issue 1: Low or No Guanidinylation of Lysine Residues
Q: My protein shows little to no mass increase corresponding to lysine guanidinylation after the reaction. What could be the problem?
A: This is a common issue that can stem from several factors related to reagent integrity, reaction conditions, or the protein itself.
| Potential Cause | Explanation | Recommended Solution |
| Degraded this compound | This compound is susceptible to hydrolysis, especially in non-anhydrous conditions or at inappropriate pH values. Hydrolysis breaks down the reagent into ethanol and urea, which are unreactive towards amines. | Always use a fresh, high-quality source of this compound. Store the reagent in a desiccated environment at the recommended temperature. Prepare reagent solutions immediately before use in an appropriate anhydrous solvent if possible, or in a buffer at the correct pH for the reaction. |
| Incorrect Reaction pH | The guanidinylation reaction is highly pH-dependent. The primary amine on the lysine side chain (pKa ~10.5) must be deprotonated (nucleophilic) to react with the O-Ethylisourea. If the pH is too low, the amine will be protonated and unreactive. | The optimal pH for lysine modification is typically between 8.5 and 9.5.[1] Carefully prepare and verify the pH of your reaction buffer. Consider using a buffer system with a pKa in this range to maintain stable pH throughout the reaction. |
| Presence of Competing Nucleophiles in the Buffer | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein's amino groups for reaction with O-Ethylisourea, thereby reducing the efficiency of protein modification. | Use amine-free buffers such as phosphate, borate, or carbonate buffers for the guanidinylation reaction. If your protein is in an amine-containing buffer, perform a buffer exchange into a suitable reaction buffer before adding the O-Ethylisourea. |
| Inaccessible Lysine Residues | The lysine residues you are targeting may be buried within the three-dimensional structure of the protein and therefore inaccessible to the reagent. | If possible, perform the reaction under partially denaturing conditions (e.g., using low concentrations of urea or guanidine hydrochloride) to expose buried lysine residues. Note that this may compromise the protein's native structure and function. |
| Insufficient Reagent Concentration or Reaction Time | The reaction kinetics may be slow, requiring a sufficient molar excess of the reagent and adequate reaction time for completion. | Optimize the molar excess of this compound. A starting point is often a 10- to 50-fold molar excess over the total number of primary amines on the protein. Monitor the reaction over time (e.g., 2, 4, 8, 24 hours) to determine the optimal reaction duration. |
Issue 2: Heterogeneous Product Mixture Observed by Mass Spectrometry
Q: My mass spectrometry analysis shows multiple species with different mass additions, indicating a heterogeneous product. What are the likely side reactions?
A: Heterogeneity is often a result of non-specific modifications or reagent-related side reactions. Understanding these potential side reactions is key to troubleshooting.
| Side Reaction | Explanation | Mitigation Strategy |
| N-terminal α-Amino Group Modification | The α-amino group at the N-terminus of the protein (pKa ~8.0) is also a primary amine and can be guanidinylated. This is a common side reaction.[1] | To favor lysine modification over N-terminal modification, perform the reaction at a pH between 8.5 and 9.5. At this pH, the N-terminal amine is more likely to be protonated and less reactive compared to the ε-amino group of lysine. |
| Cysteine Side Chain Modification | The sulfhydryl group of cysteine is a potent nucleophile and can react with O-Ethylisourea to form an S-ethylisothiouronium derivative. | If your protein contains free cysteine residues and you do not want them to be modified, consider protecting the sulfhydryl groups with a reversible blocking agent prior to guanidinylation. |
| Tyrosine Side Chain Modification | The hydroxyl group of tyrosine can also be a target for modification, although it is generally less reactive than primary amines and thiols. | This side reaction is less common but can occur under certain conditions. Careful control of pH and reagent stoichiometry can help minimize this. Characterization by mass spectrometry can help identify this modification. |
| Hydrolysis of this compound | As mentioned previously, hydrolysis of the reagent can occur. While this primarily leads to lower yields of the desired product, the byproducts could potentially interact with the protein in unforeseen ways, although this is less common. | Use fresh reagent and optimal reaction conditions to minimize hydrolysis. |
Workflow for Troubleshooting Heterogeneous Products
References
Technical Support Center: O-Ethylisourea & Carbodiimide Chemistry
Welcome to the technical support center for carbodiimide-mediated coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize reagents like O-Ethylisourea hydrochloride and its more common analogues, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), for chemical synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate challenges, particularly the formation of unwanted byproducts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of O-Ethylisourea and related carbodiimides.
Q1: I have a protocol that calls for this compound, but I can only find 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). Are they related?
Yes, they are closely related, and it is highly probable that your protocol intends for the use of EDC (also known as EDAC). O-Alkylisourea salts are precursors in some synthetic routes but are less commonly used directly as coupling agents in modern bioconjugation and peptide synthesis compared to carbodiimides like EDC.[1] EDC is a water-soluble carbodiimide that functions as a "zero-length" crosslinker by activating carboxyl groups to facilitate covalent bond formation with primary amines.[2][3] Given its widespread use and commercial availability, EDC is the standard reagent for such applications.
Q2: What is the fundamental mechanism of an EDC-mediated coupling reaction?
EDC facilitates the formation of an amide bond between a carboxylic acid (-COOH) and a primary amine (-NH2) by acting as a dehydrating agent.[4] The reaction proceeds through a critical, highly reactive intermediate called an O-acylisourea.[4][5][6] This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing a soluble urea byproduct.[3][5]
Q3: Why is the O-acylisourea intermediate so important?
The O-acylisourea is the pivotal species in the reaction. It is the "activated" form of the carboxylic acid. However, its high reactivity is also the primary source of common side reactions and byproducts.[6] Its stability and fate determine the overall success and purity of your final product.
Q4: What are the main advantages of using EDC over other carbodiimides like DCC?
The primary advantage of EDC is its water solubility.[4][5] This makes it ideal for biological applications performed in aqueous buffers, such as protein modification and bioconjugation.[2][4] Furthermore, the urea byproduct generated from EDC is also water-soluble, allowing for easy removal during workup via simple aqueous extraction, which is a significant advantage over N,N'-dicyclohexylcarbodiimide (DCC), whose dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and requires filtration.[3][5]
Section 2: Troubleshooting Guide: Byproduct Formation
The most common issue encountered in EDC-mediated couplings is the formation of stable, unreactive byproducts that can complicate purification and reduce yield. This section provides a deep dive into identifying and mitigating these issues.
Issue: My reaction yield is low, and I've isolated a byproduct with a mass corresponding to my carboxylic acid plus the EDC reagent.
This is the classic signature of N-acylurea formation, the most prevalent and troublesome byproduct in carbodiimide chemistry.
Root Cause Analysis: The O-to-N Acyl Migration
The N-acylurea byproduct is formed when the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement known as an O-to-N acyl migration.[5][7][8] This rearrangement is a slower, competing side reaction to the desired nucleophilic attack by the amine.[5] Once formed, the N-acylurea is stable and unreactive, effectively sequestering your activated carboxylic acid and reducing the overall yield of the desired amide product.
Caption: Desired vs. Undesired Pathways in EDC Coupling.
Troubleshooting & Mitigation Strategies
The key to preventing N-acylurea formation is to intercept the O-acylisourea intermediate before it has time to rearrange.
| Strategy | Mechanism of Action | Key Considerations |
| 1. Add an N-Hydroxysuccinimide (NHS) or HOBt Additive | NHS rapidly reacts with the O-acylisourea to form a semi-stable NHS-ester. This active ester is less reactive than the O-acylisourea, making it less susceptible to hydrolysis, but is still highly susceptible to aminolysis to form the desired amide. This effectively outcompetes the slower O-to-N acyl migration.[3][5] | This is the most common and effective solution. It converts the reaction into a more controllable two-step, one-pot process. |
| 2. Control Reaction Stoichiometry | Ensure the amine nucleophile is present in sufficient concentration when the EDC is added. Pre-mixing the carboxylic acid and amine before EDC addition is often not ideal, as salt formation can reduce amine nucleophilicity. | A slight excess (1.1-1.5 eq.) of the amine can help drive the reaction towards the desired product. |
| 3. Optimize pH | EDC-mediated reactions are most efficient in a slightly acidic pH range (4.5 to 6.0).[2] At lower pH, the carboxylate is protonated and less reactive. At higher pH (>7.5), the O-acylisourea intermediate is prone to rapid hydrolysis, reducing efficiency.[2] The O-to-N acyl migration can also be influenced by pH.[9][10] | Use a non-nucleophilic buffer like MES (2-(N-morpholino)ethanesulfonic acid) for reactions in aqueous media. Avoid amine-containing buffers like Tris. |
| 4. Lower Reaction Temperature | The O-to-N acyl migration has a higher activation energy than the desired aminolysis. Running the reaction at a lower temperature (e.g., 0 °C to 4 °C) can slow down the rearrangement side reaction more significantly than the desired reaction. | This may increase the overall reaction time but can be very effective for sensitive substrates. |
Issue: My starting material is consumed, but I only recover the hydrolyzed carboxylic acid.
This issue points to the hydrolysis of the activated intermediate.
Root Cause Analysis: Instability in Aqueous Environments
The O-acylisourea intermediate (and to a lesser extent, the NHS-ester) is susceptible to hydrolysis, which converts the activated acid back to its original state. This is a significant competing reaction, especially in dilute aqueous solutions or if the amine nucleophile is not sufficiently reactive or present.
Caption: Troubleshooting Flow for EDC Coupling Reactions.
Troubleshooting & Mitigation Strategies
| Strategy | Mechanism of Action | Key Considerations |
| 1. Use a Co-solvent | For reactions with sparingly soluble organic molecules, adding a water-miscible, aprotic organic co-solvent (e.g., DMF, DMSO) can increase reactant concentration and reduce the bulk water available for hydrolysis. | Ensure the co-solvent does not interfere with protein/biomolecule stability if applicable. |
| 2. Two-Step Activation | First, activate the carboxylic acid with EDC and NHS in an anhydrous organic solvent (like DCM or DMF). After a short period (15-30 min), add this activated ester solution to the amine, which can be in an aqueous buffer. | This physically separates the highly water-sensitive activation step from the amine coupling step. |
| 3. Increase Reactant Concentration | Le Chatelier's principle applies. Higher concentrations of the activated species and the amine will favor the bimolecular reaction (amide formation) over the reaction with the solvent (hydrolysis). | Work at the highest concentration feasible for your reactants. |
Section 3: Recommended Experimental Protocols
The following protocols are designed to minimize byproduct formation and maximize the yield of the desired amide product.
Protocol 1: One-Pot, Two-Step Coupling using EDC/NHS in Aqueous Buffer
This is the standard, robust method for bioconjugation and labeling of proteins or other biomolecules in an aqueous environment.
-
Preparation: Dissolve your carboxylic acid-containing molecule in a suitable buffer (e.g., MES buffer, pH 4.7-6.0).
-
Pre-Activation: Add a 1.5 to 5-fold molar excess of both EDC and N-Hydroxysuccinimide (NHS) to the carboxylic acid solution. Allow the activation to proceed for 15 minutes at room temperature.
-
Coupling: Add your amine-containing molecule to the reaction mixture. A slight molar excess (1.1-1.5 eq.) relative to the carboxylic acid is often beneficial.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching & Purification: Quench any remaining active esters with a small molecule amine (e.g., Tris or glycine) if necessary. Purify your final conjugate using appropriate methods (e.g., dialysis, size exclusion chromatography, HPLC).
Protocol 2: Anhydrous Activation for Water-Sensitive Substrates
This method is ideal for organic synthesis when reactants are sensitive to water.
-
Preparation: In an inert atmosphere (e.g., under Nitrogen or Argon), dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Activation: Cool the solution to 0°C. Add 1.2 equivalents of EDC. If desired for suppressing side reactions, 1.2 equivalents of an additive like HOBt can be included.
-
Amine Addition: After 5-10 minutes of activation, add a solution of the primary amine (1.0-1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, perform an aqueous workup. The water-soluble urea byproduct from EDC will partition into the aqueous layer, simplifying purification.[5] Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) and a base (e.g., saturated NaHCO₃) to remove unreacted starting materials. Dry the organic layer and concentrate to obtain the crude product for further purification.
References
- 1. DE2708973C2 - Process for the production of crystalline O-ethyl isourea hydrogen sulfate - Google Patents [patents.google.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. EDC - Enamine [enamine.net]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. EDAC – Water soluble Carbodiimide – Actim [actim.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
purification of proteins after modification with O-Ethylisourea hydrochloride
Technical Support Center: Purification of O-Ethylisourea Modified Proteins
Welcome to the technical support center for researchers working with O-Ethylisourea hydrochloride (OEIU) for protein modification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can navigate the post-modification purification process with confidence. Our focus is on explaining the causality behind each step, empowering you to make informed decisions in your experiments.
I. Understanding the Modification and Its Consequences
O-Ethylisourea specifically targets and modifies the carboxyl groups of aspartic acid, glutamic acid, and the C-terminus of a protein. This reaction effectively neutralizes the negative charges of these residues. This fundamental change in the protein's physicochemical properties is the cornerstone of the purification strategy, but it can also introduce challenges such as changes in solubility.
The primary goal of the post-modification cleanup is twofold:
-
Remove excess reagents and byproducts: OEIU and its breakdown products must be efficiently removed from the protein sample.
-
Separate modified from unmodified protein: The success of the experiment often depends on isolating the protein population that has been successfully modified.
II. General Workflow for Purification
A typical purification workflow involves an initial reagent removal step, followed by a high-resolution separation technique to isolate the successfully modified protein.
Caption: Figure 1. General experimental workflow.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary effect of O-Ethylisourea on my protein?
OEIU modifies carboxyl groups (Asp, Glu, C-terminus), neutralizing their negative charge. This will increase your protein's isoelectric point (pI). This charge modification is the key principle used to separate modified from unmodified proteins using ion-exchange chromatography.[1][2]
Q2: What is the first and most critical step after the modification reaction is complete?
The immediate removal of excess OEIU and reaction byproducts is crucial. These small molecules can interfere with downstream applications and quantification assays. The most common and effective methods are size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][4]
Q3: How do I separate the modified protein from the unreacted protein?
Anion-exchange chromatography (AEX) is the method of choice.[5][6] Since the modification neutralizes negative charges, the modified protein will have a less negative (or more positive) net charge than the native, unmodified protein at a given pH above the native pI. Consequently, the modified protein will bind less tightly to the positively charged AEX resin and elute at a lower salt concentration.[1][2][7]
Q4: How can I confirm that the modification was successful?
The gold standard for confirming protein modifications is mass spectrometry (MS).[8] By analyzing the intact protein or digested peptides, you can determine the mass shift corresponding to the O-ethylisourea addition and even pinpoint the specific residues that were modified.[9][10][11][12]
IV. Troubleshooting Guide
This section addresses common problems encountered during the purification process in a question-and-answer format.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Protein Precipitation | 1. pI Shift: Modification alters the protein's pI, potentially causing it to be near the buffer pH, minimizing solubility. 2. Buffer Exchange Shock: A drastic change in buffer conditions (especially salt concentration) during desalting can cause precipitation.[13] | 1. Adjust Buffer pH: Ensure the purification buffer pH is at least 1 unit away from the new, predicted pI of the modified protein.[14] 2. Add Solubilizing Agents: Include 5-10% glycerol or a low concentration of non-ionic detergents in your buffers to enhance stability.[14][15] 3. Gradual Buffer Exchange: Use stepwise dialysis or a desalting column instead of a large, single-step buffer change. |
| Low Yield After AEX | 1. Incorrect Buffer pH: If the buffer pH is too low (below the pI of both species), neither protein will bind to the anion exchanger. 2. Flow-Through of Target: The modified protein may be eluting in the flow-through or wash steps if binding conditions are too stringent (e.g., starting salt concentration is too high). | 1. Optimize Binding pH: Select a buffer pH that is above the pI of the unmodified protein but as close to the pI of the modified protein as possible to maximize the charge difference. 2. Reduce Initial Salt: Start with a very low salt concentration in your binding buffer (e.g., 10-25 mM) to ensure the weakly-binding modified protein is retained.[13] |
| Poor Separation on AEX | 1. Incomplete Modification: A heterogeneous mix of partially modified proteins will result in broad peaks that are difficult to resolve. 2. Shallow Gradient: The salt gradient may not be shallow enough to resolve proteins with subtle charge differences. | 1. Optimize Reaction: Re-evaluate your modification protocol (reagent concentration, pH, reaction time) to drive the reaction closer to completion. 2. Use a pH Gradient: For proteins with very small pI differences, a pH gradient elution can sometimes provide better resolution than a salt gradient.[7] |
| Mass Spec Shows No/Low Modification | 1. Reaction Failure: The modification reaction conditions (e.g., pH, temperature, reagent quality) were not optimal. 2. Purification of Wrong Peak: The unmodified protein peak from the AEX column may have been inadvertently collected. | 1. Verify Reaction Conditions: Ensure the pH of the reaction mixture is appropriate for OEIU chemistry (typically weakly alkaline). Check the age and storage of your OEIU reagent. 2. Analyze All Peaks: Run samples from all major peaks of your chromatogram on an SDS-PAGE gel and by mass spectrometry to correctly identify the modified species. |
In-Depth Look: Protein Precipitation After Modification
Protein precipitation is the most common and frustrating issue. The modification neutralizes negatively charged carboxyl groups, which can disrupt the electrostatic interactions that keep the protein soluble.
Logical Relationship Diagram for Troubleshooting Precipitation
Caption: Troubleshooting logic for protein precipitation.
V. Detailed Experimental Protocols
Protocol 1: Reagent Removal via Desalting Column (Size-Exclusion Chromatography)
This protocol is designed for the rapid removal of OEIU and byproducts immediately following the reaction.
-
Column Selection: Choose a desalting column (e.g., G-25 resin) with a bed volume 5-10 times the volume of your protein sample.
-
Equilibration: Equilibrate the column with at least 5 column volumes of your chosen buffer for the next purification step (e.g., AEX Binding Buffer). This buffer should be at a pH where your protein is stable and has an appropriate low salt concentration (e.g., 20 mM Tris, pH 8.0).
-
Sample Loading: Load the entire post-reaction mixture onto the equilibrated column.
-
Elution: Elute the protein with the equilibration buffer. The protein, being larger than the resin's pore size, will travel in the void volume and elute first. The smaller OEIU molecules will enter the pores and elute later.
-
Collection: Collect fractions and monitor the protein elution using a UV detector at 280 nm. Pool the fractions corresponding to the first major peak.
Protocol 2: Purification by Anion-Exchange Chromatography (AEX)
This protocol separates the less negatively charged modified protein from the more negatively charged unmodified protein.
-
Column and Buffer Selection:
-
Choose a strong anion-exchange resin (e.g., Q-sepharose).
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH at least 1 unit above the pI of the unmodified protein (e.g., 20 mM Tris-HCl, pH 8.5).
-
Elution Buffer (Buffer B): The same as Buffer A but with high salt concentration (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.5).
-
-
Equilibration: Equilibrate the AEX column with at least 10 column volumes of Buffer A until the conductivity and pH are stable.
-
Sample Loading: Load the desalted protein sample from Protocol 1 onto the column at a controlled flow rate. Collect the flow-through fraction.
-
Wash: Wash the column with 5-10 column volumes of Buffer A to remove any non-binding molecules.
-
Elution: Elute the bound proteins using a linear gradient from 0% to 50% Buffer B over 20 column volumes. This gradual increase in salt concentration will elute proteins based on their charge.[7][16]
-
Expected Result: The OEIU-modified protein, being less negatively charged, is expected to elute first (at a lower % of Buffer B). The unmodified protein will bind more tightly and elute later in the gradient.
-
-
Analysis: Collect fractions throughout the gradient and analyze them by SDS-PAGE to identify which fractions contain your protein of interest. Pool the pure fractions of the modified protein for downstream analysis.
VI. References
-
Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. (2021). National Institutes of Health. --INVALID-LINK--
-
Purification of Proteins and Antibodies via Ion Exchange Chromatography. YMC Europe. --INVALID-LINK--
-
Mastering Protein Separation with Ion Exchange Chromatography. (2024). Chrom Tech, Inc.. --INVALID-LINK--
-
Ion-ExchangE chromatography for BIomolEculE analysIs. (2014). Agilent. --INVALID-LINK--
-
Protein Purification by Ion-Exchange Chromatography. Bio-Rad. --INVALID-LINK--
-
How can I troubleshoot protein precipitation after purification?. (2015). ResearchGate. --INVALID-LINK--
-
O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. (2015). National Institutes of Health. --INVALID-LINK--
-
Protein mediated chemical reactions of chloroethylnitrosoureas. PubMed. --INVALID-LINK--
-
Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. (2021). Frontiers in Bioengineering and Biotechnology. --INVALID-LINK--
-
Mass Spectrometry for Post-Translational Modifications. National Institutes of Health. --INVALID-LINK--
-
Identification of modified proteins by mass spectrometry. PubMed. --INVALID-LINK--
-
Practical tips for preventing proteins from "crashing out" & what you can do if it happens. (2023). Bitesize Bio. --INVALID-LINK--
-
Protein Purification Support—Troubleshooting. Thermo Fisher Scientific. --INVALID-LINK--
-
Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. (2016). National Institutes of Health. --INVALID-LINK--
-
Removal of interfering substance from samples before protein assays. Interchim. --INVALID-LINK--
-
Why is my protein precipitating after isolation?. (2020). ResearchGate. --INVALID-LINK--
-
A Simple Outline of Methods for Protein Isolation and Purification. (2017). National Institutes of Health. --INVALID-LINK--
-
Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. (2014). National Institutes of Health. --INVALID-LINK--
-
Protein precipitation after elution and during concentartion?. (2018). ResearchGate. --INVALID-LINK--
-
Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis. (2011). National Institutes of Health. --INVALID-LINK--
-
Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. (2011). National Institutes of Health. --INVALID-LINK--
-
Removing contaminants from protein samples. (2010). YouTube. --INVALID-LINK--
-
Removing EDTA from protein samples?. (2022). Reddit. --INVALID-LINK--
-
Removing of Interfering Substances. Bio-Rad. --INVALID-LINK--
References
- 1. agilent.com [agilent.com]
- 2. Protein purification by IE-chromatography [reachdevices.com]
- 3. interchim.fr [interchim.fr]
- 4. bio-rad.com [bio-rad.com]
- 5. ymc.eu [ymc.eu]
- 6. chromtech.com [chromtech.com]
- 7. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of modified proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
temperature effects on O-Ethylisourea hydrochloride stability
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for O-Ethylisourea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and validated protocols related to the stability and handling of this reagent. Our goal is to ensure the integrity of your experiments by explaining the causality behind best practices.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What is the recommended storage temperature for this compound?
For maximum shelf-life and stability, this compound solid should be stored under an inert gas (like nitrogen or argon) at 2-8°C.[1] The product is a white to off-white crystalline powder and should be kept tightly sealed to prevent moisture absorption.[1]
Q2: Why is refrigerated storage under inert gas necessary?
This requirement is based on two primary chemical vulnerabilities of the isourea functional group:
-
Thermal Instability: O-alkylisoureas can undergo thermal decomposition. While the product is generally stable at room temperature for short periods, elevated temperatures, especially near its melting point (99-101°C), can lead to degradation.[2]
-
Moisture Sensitivity (Hydrolysis): The isourea linkage is susceptible to hydrolysis, a reaction with water that breaks down the molecule. As a hydrochloride salt, the compound can be hygroscopic (attract water) and creates a slightly acidic environment in solution, which can facilitate this degradation. Storing it cold and under a dry, inert atmosphere minimizes exposure to both heat and moisture.
Q3: How can I visually assess if my this compound has degraded?
Significant degradation may be indicated by:
-
Change in Appearance: The powder may change from white/off-white to yellowish or brownish.
-
Texture: The powder might become clumpy, sticky, or appear "wet," which suggests moisture absorption and potential hydrolysis.
-
Odor: While the pure compound has no strong characteristic odor, decomposition may release volatile byproducts with noticeable smells.
Any visual change warrants a purity check before use in a critical experiment.
Q4: What is the typical shelf-life?
When stored under the recommended conditions (2-8°C, dry, inert atmosphere), the solid reagent is expected to be stable for at least 1-2 years. However, stability is greatly reduced once the container is opened and exposed to the atmosphere. For critical applications, it is best practice to qualify the reagent's purity if it has been opened for more than 6 months.
Troubleshooting Guide: Experimental Issues
This guide provides solutions to common problems encountered during synthesis, focusing on reactions where this compound is used as a guanylating agent (a reagent that adds a guanidine group).
Q5: My guanylation reaction has a very low yield. Could the this compound be the problem?
Yes, this is a common cause. A low yield in a guanylation reaction is frequently linked to the purity of the this compound.
-
Causality: The intended reaction requires the isourea to be an active electrophile that reacts with your amine.[3] If the reagent has degraded through hydrolysis or thermal decomposition, its concentration is lower than expected, and the decomposition byproducts (e.g., ethanol, cyanamide, urea) will not perform the desired reaction. This directly leads to a lower yield of your target guanidine product.[1][4][5]
-
Troubleshooting Steps:
-
Assess Reagent Purity: Before starting, run a quick purity check on your this compound using the HPLC protocol provided below or by taking a melting point. A broad melting range or a melting point significantly lower than 99°C suggests impurity.
-
Use a Fresh Bottle: If degradation is suspected, use a new, unopened bottle of the reagent.
-
Control Reaction Temperature: Avoid unnecessarily high reaction temperatures or prolonged heating. While some reactions require heat, O-alkylisourea derivatives can be unstable at elevated temperatures.[2] Consider running the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Q6: I am seeing unexpected peaks in my HPLC/LC-MS analysis of the crude reaction mixture. What could they be?
Unexpected peaks are often side products from the reagent itself or its subsequent reactions.
-
Causality & Potential Byproducts:
-
Urea Formation: The most common impurity is urea, formed from the hydrolysis of the isourea. This is often seen in mass spectrometry analysis.
-
Unreacted Amine: If the guanylating agent was degraded, you will see a large amount of your starting amine.
-
Carbodiimide-Related Byproducts: O-alkylisoureas can act as precursors to carbodiimides.[5][6] In the presence of other nucleophiles (including the isourea itself or trace water), this can lead to the formation of complex urea-type adducts.
-
N-Acylurea Rearrangement Products: While more common in peptide coupling reactions where a carboxylic acid is activated, rearrangement of an O-acylisourea intermediate to a more stable but unreactive N-acylurea can occur.[6][7] If your substrate contains a carboxylate group, this is a possibility.
-
Below is a diagram illustrating the competition between the desired reaction and potential degradation pathways.
Q7: My reaction seems to stall and never goes to completion, even with excess this compound. Why?
This can happen if the reaction conditions themselves promote reagent degradation.
-
Causality: If your reaction is run in a protic solvent (like water or alcohol) at an elevated temperature, you are creating an environment that accelerates hydrolysis. The this compound may be decomposing at a rate comparable to its reaction rate with your amine. Adding more reagent may not help if it also degrades quickly upon addition.
-
Troubleshooting Steps:
-
Solvent Choice: If possible, switch to an aprotic solvent (e.g., Dichloromethane, Acetonitrile) to minimize hydrolysis. Ensure the solvent is anhydrous (dry).
-
Temperature Management: Run the reaction at a lower temperature for a longer time.
-
pH Control: The hydrochloride salt makes the mixture acidic. Depending on your substrate's stability, adding a non-nucleophilic base (like Diisopropylethylamine, DIPEA) can sometimes improve outcomes by neutralizing the HCl as it forms, though this can also affect the reactivity of the isourea. This should be optimized on a case-by-case basis.
-
Experimental Protocols & Data
Data Summary: Stability and Handling
This table summarizes the key physical and stability data for this compound.
| Parameter | Value / Recommendation | Rationale / Reference |
| Appearance | White to off-white crystalline powder | Visual inspection is the first line of quality control.[1] |
| CAS Number | 31407-74-6 | For unambiguous identification.[1][2] |
| Melting Point | 99-101 °C | A sharp melting point in this range indicates high purity. Decomposition may occur.[2] |
| Optimal Storage | 2-8°C, under inert gas, tightly sealed | Minimizes thermal decomposition and hydrolysis from atmospheric moisture.[1] |
| Conditions to Avoid | Temperatures >40°C, high humidity, strong oxidizing agents | These conditions accelerate chemical degradation pathways. |
| Solubility | Soluble in water | Water is a reactant for hydrolysis; aqueous stock solutions are not recommended for long-term storage.[1] |
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for developing a stability-indicating HPLC test. It should be adapted and validated for your specific equipment and needs.
Objective: To determine the purity of this compound and detect potential degradation products.
1. Materials & Reagents:
-
This compound (sample and reference standard)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, vials
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as isoureas lack a strong chromophore, low UV is required)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Solvent (Diluent): 50:50 Water:Acetonitrile
-
Reference Standard Solution: Accurately weigh ~10 mg of high-purity this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration = 1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration (1 mg/mL) in the Diluent.
4. Experimental Workflow:
5. Data Interpretation:
-
Purity Calculation: The purity is typically calculated by area normalization:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Degradation Assessment: Look for new peaks in the sample chromatogram that are not present in the reference standard or blank. A pure sample should show a single major peak. The presence of early-eluting, more polar peaks may suggest hydrolysis products like urea or cyanamide.
References
- 1. EP1013640A1 - Synthesis of guanidines from O-alkylisoureas using a crystal seed - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: O-Ethylisourea Hydrochloride for Protein Guanidinylation
Welcome to the Technical Support Center for O-Ethylisourea Hydrochloride. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the use of this compound for the chemical modification of proteins. Our focus is on ensuring the scientific integrity and success of your experiments by explaining the causality behind experimental choices and providing self-validating protocols.
Introduction to Protein Guanidinylation
Protein guanidinylation is a chemical modification that converts primary amines, such as the ε-amino group of lysine residues, into guanidinium groups. This transformation is significant for several reasons:
-
Increased Basicity: The guanidinium group has a pKa of approximately 12.5, meaning it remains protonated and positively charged over a much wider pH range compared to the original primary amine (pKa ≈ 10.5).
-
Altered Protein Properties: This change in charge distribution can impact a protein's structure, stability, solubility, and interactions with other molecules.[1]
-
Proteomics Applications: Guanidinylation is often employed in mass spectrometry-based proteomics to improve the ionization efficiency of lysine-containing peptides, leading to enhanced signal intensity.[2][3]
This compound is a reagent utilized for this specific modification. Understanding its mechanism and potential pitfalls is crucial for achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns that researchers encounter when working with this compound.
1. What is the primary application of this compound in protein chemistry?
This compound is primarily used for the guanidinylation of primary amines , most notably the ε-amino group of lysine residues on a protein. This reaction converts the lysine side chain into a homoarginine residue.
2. What is the mechanism of guanidinylation using this compound?
The reaction proceeds via a nucleophilic substitution where the deprotonated primary amine of a lysine residue attacks the electrophilic carbon atom of the O-ethylisourea. This results in the formation of a guanidinium group on the lysine side chain and the release of ethanol as a byproduct. The reaction is typically carried out under basic conditions to ensure the primary amine is in its nucleophilic, deprotonated state.
Diagram of the Guanidinylation Reaction
References
Technical Support Center: Navigating the Challenges of O-Ethylisourea Hydrochloride in Proteomics
As Senior Application Scientists, we understand that incorporating chemical derivatization steps into complex proteomics workflows requires both precision and a deep understanding of the underlying chemistry. O-Ethylisourea hydrochloride is a powerful reagent for the guanidination of lysine residues, a technique that can significantly enhance peptide detection and analysis. However, its application is not without challenges. This guide is designed to provide you with expert insights, troubleshooting strategies, and validated protocols to help you navigate these complexities and achieve robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the role and function of this compound in proteomics.
Q1: What is this compound and what is its primary function in proteomics?
This compound is a chemical reagent used for a reaction called guanidination. Its primary function is to selectively modify the primary ε-amino group on the side chain of lysine residues in proteins and peptides. This reaction converts lysine into a homoarginine residue, which is an analog of arginine.
Q2: Why is converting lysine to homoarginine beneficial for mass spectrometry?
The conversion is advantageous for several reasons, particularly for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (MS):
-
Enhanced Ionization: Homoarginine, like arginine, has a higher proton affinity and gas-phase basicity than lysine. This leads to improved ionization efficiency and signal intensity for formerly lysine-containing peptides, which might otherwise be difficult to detect.[1]
-
Predictable Mass Shift: The reaction imparts a known mass shift of +42.0215 Da to each modified lysine residue. This predictability aids in peptide identification and can help distinguish lysine from the near-isobaric glutamine (a mass difference of only ~0.04 Da).[2]
-
Improved Trypsin Digestion in Specific Workflows: Trypsin cleaves C-terminal to both lysine and arginine residues. In certain N-terminomics techniques where lysines are blocked, converting them to homoarginine preserves a tryptic cleavage site, preventing the generation of excessively long and difficult-to-identify peptides.[3]
Q3: Is the guanidination reaction with O-Ethylisourea specific to lysine?
The reaction is highly specific for primary amines under optimized conditions. The ε-amino group of lysine is the primary target. However, the α-amino group at the N-terminus of a protein or peptide can also be modified, though often to a lesser extent depending on the reaction pH.[3] The reaction's specificity for the lysine side chain is a key advantage over other amine-reactive methods, especially when analyzing complex samples like ileal digesta that contain many free amino acids and peptides.[4]
Q4: When should I consider using guanidination in my proteomics workflow?
Guanidination is particularly useful in the following scenarios:
-
When analyzing protein digests with MALDI-MS, to improve the signal of lysine-containing peptides.[1]
-
In "bottom-up" proteomics when sequence coverage is low, as it may help identify peptides that were previously undetected.
-
In specific N-terminomics studies, such as Terminal Amine Isotopic Labeling of Substrates (TAILS), to maintain tryptic cleavage sites at lysine positions.[3]
-
For specialized studies on the gas-phase behavior of peptides and proteins, as guanidination alters proton mobility.[5]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Incomplete or Low Guanidination Efficiency
Incomplete conversion is a primary challenge, leading to mixed peptide populations (both modified and unmodified) that complicate data analysis.[4]
-
Potential Cause A: Suboptimal Reaction pH
-
Scientific Rationale: The guanidination reaction requires the target amine to be in its nucleophilic, deprotonated state (-NH₂). The pKa of the lysine ε-amino group is ~10.5. Therefore, the reaction must be carried out at a high pH to ensure a sufficient concentration of the reactive species. The optimal pH is generally reported to be between 10.5 and 11.5.[2]
-
Solution:
-
Ensure your reaction buffer is strongly poised at the target pH. A buffer like ammonium hydroxide or a carbonate/bicarbonate buffer is suitable.
-
Carefully adjust the pH of your protein/peptide solution before adding the O-Ethylisourea reagent. Use a calibrated pH meter and add a suitable base (e.g., NaOH or NH₄OH) dropwise.
-
Re-verify the pH after reagent addition, as the hydrochloride salt can lower the pH of the solution.
-
-
-
Potential Cause B: Insufficient Reagent Concentration or Reaction Time
-
Scientific Rationale: Like any chemical reaction, guanidination is dependent on the concentration of reactants and the time allowed for the reaction to proceed. Insufficient reagent or time will result in an incomplete reaction.
-
Solution:
-
Increase the molar excess of this compound relative to the concentration of lysine residues. A 20- to 50-fold molar excess is a common starting point.
-
Extend the incubation time. Reactions are typically run for 1-2 hours but may require longer for complex samples or proteins where lysine residues are less accessible.
-
Optimize reaction temperature. While often performed at room temperature, a modest increase to 30-37°C can improve reaction kinetics. However, be mindful of potential protein degradation or side reactions at higher temperatures.[6]
-
-
-
Potential Cause C: Reagent Degradation
-
Scientific Rationale: this compound, like many chemical reagents, can degrade over time, especially when in solution. Its stability in aqueous solution is pH and temperature-dependent.[7][8] Using a degraded reagent will lead to poor reaction efficiency.
-
Solution:
-
Always prepare the this compound solution fresh immediately before use.
-
Store the solid reagent in a desiccator at the recommended temperature to protect it from moisture.
-
If you suspect reagent quality issues, purchase a new batch from a reputable supplier.
-
-
Issue 2: Poor Mass Spectrometry Signal and Salt Interference
Users often report poor signal quality or signal suppression after guanidination, especially in MALDI-MS.
-
Potential Cause: High Salt Concentration
-
Scientific Rationale: The guanidination reaction is performed in a high pH buffer, and the reagent itself is a hydrochloride salt. These salts can co-crystallize with the MALDI matrix or suppress ionization in ESI-MS, leading to poor signal-to-noise and reduced sensitivity.[2][9]
-
Solution:
-
Mandatory Desalting: After the reaction is complete, you must perform a desalting and cleanup step. Standard C18-based solid-phase extraction (e.g., ZipTips or spin columns) is highly effective for this purpose.
-
Use a Freebase Reagent: For advanced users, O-Ethylisourea can be converted to its freebase form immediately before use. This removes the interfering hydrochloride salt from the reaction mixture, although it requires an extra preparation step.[2]
-
-
Issue 3: Ambiguous Peptide Identifications and Database Search Failures
Guanidination can sometimes lead to lower confidence scores or failed peptide identifications from search algorithms.
-
Potential Cause: Incorrect Mass Spectrometry Search Parameters
-
Scientific Rationale: Database search algorithms like Mascot, Sequest, or MaxQuant identify peptides by matching experimental MS/MS spectra to theoretical spectra from a protein database. If the algorithm is not informed of the chemical modification, it will fail to find a match.
-
Solution:
-
Define the Modification: In your search software, you must define a variable (or fixed) modification on lysine.
-
Specify the Mass Shift: The monoisotopic mass shift for guanidination with O-Ethylisourea is +42.0215 Da . This corresponds to the addition of a CH₂N₂ group and the loss of a hydrogen atom (C₂H₅OH is the leaving group, but the net addition to the amine is CN₂H₂).
-
Consider N-terminal Modification: Also include the same mass shift as a potential variable modification on peptide N-termini to account for any off-target reactions.[3]
-
Enzyme Specificity: Ensure your enzyme is set to Trypsin/P, and that it is configured to cleave at Arginine (R) and the modified Lysine (K). Since homoarginine is an arginine analog, trypsin will still cleave after the modified residue.
-
-
Part 3: Key Protocols and Workflows
Protocol 1: Standard In-Solution Guanidination of Peptides
This protocol provides a starting point for the chemical modification of tryptic peptides.
-
Sample Preparation: Resuspend your purified, desalted peptide sample (e.g., 10-50 µg) in 50 µL of a high-pH buffer, such as 0.5 M ammonium hydroxide or 0.5 M sodium carbonate, pH 11.0.
-
Reagent Preparation: Immediately before use, prepare a 1.0 M solution of this compound in deionized water.
-
Guanidination Reaction: Add the O-Ethylisourea solution to the peptide sample to a final concentration of approximately 0.2-0.4 M. Vortex briefly.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle shaking.
-
Reaction Quenching: Stop the reaction by acidifying the sample. Add 5-10 µL of 10% Trifluoroacetic Acid (TFA) or neat formic acid until the pH is < 3.
-
Desalting: Desalt the modified peptides using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's instructions.
-
Analysis: The desalted, guanidinated peptides are now ready for LC-MS/MS analysis.
Experimental Workflow for Guanidination in Proteomics
The following diagram illustrates where the guanidination step fits into a typical bottom-up proteomics workflow.
Caption: Workflow for bottom-up proteomics incorporating a guanidination step.
Part 4: Quantitative Data & Reaction Parameters
Table 1: Recommended Reaction Parameters for O-Ethylisourea Guanidination
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 10.5 - 11.5 | Essential for deprotonating the lysine ε-amino group, making it nucleophilic.[2] |
| Temperature | 25°C - 40°C | Higher temperatures can increase reaction rate but may risk sample degradation.[6] |
| Reaction Time | 1 - 4 hours | Must be optimized; incomplete reactions are a primary source of error.[4] |
| Reagent | 0.2 M - 0.5 M | A high molar excess is needed to drive the reaction to completion. |
| Buffer | Ammonium Hydroxide, Carbonate | Must be able to maintain a stable, high pH throughout the reaction. |
Table 2: Mass Changes Associated with Guanidination
| Target Residue | Modification | Monoisotopic Mass Shift (Da) | Resulting Residue |
| Lysine (K) | Guanidination | +42.0215 | Homoarginine |
| Peptide N-terminus | Guanidination | +42.0215 | Guanidinylated N-terminus |
Part 5: The Chemistry of Guanidination
Understanding the reaction mechanism is key to troubleshooting and optimizing your experiments. The process involves the nucleophilic attack of the deprotonated primary amine of lysine on the electrophilic carbon of O-Ethylisourea, followed by the elimination of ethanol as a leaving group.
Caption: Simplified mechanism for the conversion of lysine to homoarginine.
References
- 1. Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affecting proton mobility in activated peptide and whole protein ions via lysine guanidination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stability of oxymetazoline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving the Yield of Guanidinated Peptides for Mass Spectrometry
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of guanidination procedures for MALDI mass mapping [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Guanidination: O-Ethylisourea Hydrochloride vs. O-Methylisourea
In the landscape of chemical biology and proteomics, the guanidination of primary amines is a pivotal chemical modification. This reaction, which converts a primary amine into a guanidinium group, is instrumental in various applications, from altering the basicity and binding properties of peptides and proteins to enhancing their analysis by mass spectrometry. Among the arsenal of reagents available for this transformation, O-alkylisoureas have emerged as a popular choice due to their reactivity and selectivity.
This guide provides an in-depth comparison of two such reagents: the widely-used O-methylisourea and the less-characterized O-ethylisourea hydrochloride. As a Senior Application Scientist, this document aims to move beyond a simple recitation of protocols, offering insights into the underlying chemical principles and practical considerations to empower researchers in making informed decisions for their experimental designs.
The Significance of Guanidination
The guanidinium group, the functional moiety of the amino acid arginine, is a strong base with a pKa of approximately 12.5. Its positive charge is delocalized over three nitrogen atoms, allowing it to form multiple hydrogen bonds. The introduction of this group onto other molecules, particularly at the site of primary amines like the ε-amino group of lysine, can have profound effects:
-
In Proteomics: Conversion of lysine to homoarginine (a lysine analogue with a guanidinium side chain) mimics the properties of arginine. This is particularly advantageous in mass spectrometry-based proteomics, as it can improve peptide ionization and fragmentation, leading to more robust protein identification.
-
In Drug Development: The guanidinium group is a common feature in many pharmacologically active compounds due to its ability to engage in strong electrostatic and hydrogen-bonding interactions with biological targets.
-
In Biomaterial Science: Modification of polymer surfaces with guanidinium groups can impart antimicrobial properties or enhance cell adhesion.
O-Methylisourea: The Established Workhorse
O-methylisourea, typically available as its hemisulfate or sulfate salt, is the most extensively documented and widely employed O-alkylisourea for guanidination.[1] Its reaction with a primary amine proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the O-methylisourea, followed by the elimination of methanol.
Reaction Mechanism and Conditions
The guanidination reaction with O-methylisourea is highly pH-dependent and is typically carried out under alkaline conditions (pH 10-11).[2] At this pH, the primary amine is deprotonated and thus more nucleophilic, facilitating its attack on the reagent.
Caption: General mechanism of guanidination using O-methylisourea.
A critical consideration when using O-methylisourea salts is the potential for interference from the salt itself in downstream applications, particularly mass spectrometry. To circumvent this, a "freebase" version of O-methylisourea can be prepared by reacting the salt with a base like barium hydroxide, followed by removal of the precipitated salt.[2]
Experimental Protocol: In-Solution Guanidination of a Peptide Sample
This protocol provides a general framework for the guanidination of peptides in solution using O-methylisourea hemisulfate.
Materials:
-
Peptide sample
-
O-Methylisourea hemisulfate
-
Ammonium hydroxide (or other suitable base)
-
Acetonitrile
-
Water (MS-grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reagent Preparation: Prepare a 1.0 M solution of O-methylisourea hemisulfate in a mixture of water, acetonitrile, and ammonium hydroxide (e.g., to a final concentration of 40% acetonitrile and 3.5 M NH₄OH) to achieve a pH of approximately 11.[2]
-
Sample Preparation: Dissolve the dried peptide sample in the O-methylisourea solution.
-
Incubation: Incubate the reaction mixture at 65°C for 20-30 minutes.[2] Optimization of incubation time may be necessary depending on the specific peptide sequence and desired level of conversion.
-
Reaction Quenching: Stop the reaction by adding an acid, such as 10% TFA, to lower the pH.
-
Sample Cleanup: Desalt the sample using a suitable method (e.g., C18 ZipTip) prior to mass spectrometry analysis.
This compound: A Potential Alternative
This compound is a less common but chemically similar analogue to O-methylisourea. While detailed experimental data and direct comparative studies with O-methylisourea are scarce in the peer-reviewed literature, we can infer its properties and potential performance based on fundamental chemical principles.
Expected Reactivity and Performance
The reaction mechanism of O-ethylisourea with primary amines is expected to be identical to that of O-methylisourea, with the elimination of ethanol instead of methanol. The primary difference between the two reagents lies in the nature of the alkoxy leaving group (methoxy vs. ethoxy).
-
Reactivity: The ethyl group is slightly more electron-donating than the methyl group, which could marginally decrease the electrophilicity of the isourea carbon in O-ethylisourea. This might suggest a slightly slower reaction rate compared to O-methylisourea under identical conditions. However, this difference is likely to be minimal and can be compensated for by adjusting reaction time or temperature.
-
Byproducts: The byproduct of the reaction with O-ethylisourea is ethanol, which is generally considered as benign and volatile as methanol.
-
Solubility and Handling: As a hydrochloride salt, O-ethylisourea is expected to be readily soluble in aqueous solutions. Its handling and storage requirements are likely to be similar to those of O-methylisourea salts.
A Note on the Lack of Data
The limited availability of published data on this compound for guanidination presents both a challenge and an opportunity. While it means that researchers must undertake more extensive optimization studies, it also suggests an area ripe for investigation. It is possible that for specific substrates or applications, this compound could offer unforeseen advantages in terms of selectivity or reaction efficiency.
Head-to-Head Comparison: this compound vs. O-Methylisourea
| Feature | O-Methylisourea (hemisulfate/sulfate) | This compound |
| Common Form | Hemisulfate or sulfate salt | Hydrochloride salt |
| Reaction Mechanism | Nucleophilic addition-elimination | Nucleophilic addition-elimination |
| Leaving Group | Methanol | Ethanol |
| Typical Reaction pH | 10-11[2] | Expected to be similar (10-11) |
| Published Data | Extensive | Limited |
| Established Protocols | Widely available for various applications[2] | Require development and optimization |
| Potential Advantages | Well-characterized, predictable performance | Potentially different selectivity (unverified) |
| Potential Disadvantages | Salt interference (can be mitigated)[2] | Lack of established protocols, requires optimization |
Experimental Workflow: A Comparative Approach
To rigorously evaluate the performance of this compound against O-methylisourea, a systematic experimental approach is necessary.
Caption: A workflow for the comparative evaluation of guanidination reagents.
Conclusion and Future Perspectives
O-methylisourea remains the gold standard for guanidination reactions in many research contexts due to its well-established protocols and predictable performance. For researchers embarking on routine applications such as improving protein identification in proteomics, O-methylisourea is the logical and reliable choice.
This compound, on the other hand, represents a less-explored territory. While its chemical properties suggest it should function as a competent guanidinating agent, the lack of empirical data necessitates a more cautious and investigative approach. For scientists engaged in methods development or seeking to fine-tune the reactivity and selectivity of their guanidination reactions, exploring this compound could be a worthwhile endeavor. Future studies directly comparing the kinetics, substrate scope, and potential side reactions of these two reagents would be a valuable contribution to the field.
References
A Senior Application Scientist's Guide to Guanidinating Reagents for Lysine Modification
For researchers, scientists, and drug development professionals engaged in peptide and protein chemistry, the selective modification of lysine residues is a cornerstone of their work. Guanidination, the conversion of the primary amine on the lysine side chain to a guanidinium group, thereby transforming lysine into a homoarginine residue, is a powerful tool in this context. This modification can significantly alter the physicochemical properties of a protein, enhancing its basicity and potential for electrostatic interactions. Such alterations are particularly valuable in proteomics for improving mass spectrometric detection and in drug development for modulating the interaction of peptides with their biological targets.
This guide provides an in-depth, objective comparison of three commonly employed guanidinating reagents: O-methylisourea, 1H-pyrazole-1-carboxamidine hydrochloride (HPCA), and N,N'-di-Boc-N''-triflylguanidine. We will delve into their reaction mechanisms, selectivity, and practical applications, supported by experimental data and detailed protocols to empower you to make informed decisions for your specific research needs.
The 'Why' of Guanidination: Enhancing Peptides and Proteins for Analysis and Function
The primary motivation for lysine guanidination often stems from the desire to improve the analysis of peptides and proteins by mass spectrometry. The guanidinium group of arginine has a higher proton affinity than the primary amine of lysine. By converting lysine to homoarginine, a structural analogue of arginine, we increase the basicity of the modified residue. This enhanced basicity leads to improved ionization efficiency in the mass spectrometer, resulting in stronger signals for lysine-containing peptides that might otherwise be difficult to detect.[1][2] Furthermore, the presence of a guanidinium group can influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS), often leading to more complete and informative spectra.[1]
Beyond proteomics, the introduction of a guanidinium group can be a strategic move in drug design. The guanidinium moiety is a key functional group in many biologically active molecules, known for its ability to participate in strong hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.
A Comparative Analysis of Guanidinating Reagents
The choice of guanidinating reagent is critical and depends on several factors, including the desired selectivity, reaction conditions, and the nature of the substrate. Here, we compare the performance of three popular reagents.
| Reagent | Typical Reaction Conditions | Selectivity | Key Advantages | Key Disadvantages |
| O-methylisourea | Alkaline pH (typically >10.5), aqueous solution, often elevated temperature (e.g., 65°C)[3] | Primarily for ε-amino group of lysine, but can react with α-amino groups at high pH and reagent concentrations[4][5] | Cost-effective, well-established protocols available.[1] | Can lack selectivity, potentially modifying N-terminal amines; reaction times can be long.[4][6] |
| 1H-pyrazole-1-carboxamidine hydrochloride (HPCA) | Near-neutral to slightly alkaline pH, aqueous solution, room temperature.[7] | Reacts efficiently with both ε-amino groups of lysine and α-amino groups of the N-terminus.[7] | High reaction efficiency, mild reaction conditions, minimal side products reported.[7] | Less selective for the lysine side chain over the N-terminus. |
| N,N'-di-Boc-N''-triflylguanidine | Anhydrous organic solvents (e.g., dichloromethane, THF), often with a base (e.g., triethylamine), room temperature.[8] | Highly selective for primary and secondary amines. | High reactivity, suitable for sterically hindered amines, Boc-protection allows for orthogonal deprotection strategies.[9] | Requires anhydrous conditions, Boc-protecting groups need to be removed in a separate step, potential for side reactions with nucleophilic residues if not carefully controlled.[10] |
Delving into the Mechanisms: How Guanidination Occurs
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
O-methylisourea: A Classic Approach
O-methylisourea reacts with the deprotonated primary amine of the lysine side chain in a nucleophilic substitution reaction. The reaction is highly pH-dependent, as the amine must be in its nucleophilic, unprotonated state to attack the electrophilic carbon of the reagent.
Caption: Reaction mechanism of lysine guanidination with O-methylisourea.
1H-pyrazole-1-carboxamidine hydrochloride (HPCA): A Highly Efficient Reagent
HPCA is an effective guanidinating agent that reacts readily with primary amines under mild conditions. The pyrazole group is an excellent leaving group, facilitating the reaction.
Caption: Reaction mechanism of lysine guanidination with HPCA.
N,N'-di-Boc-N''-triflylguanidine: A Powerful Tool for Synthesis
This reagent is highly electrophilic due to the triflyl group, making it very reactive towards amines. The Boc protecting groups temper the basicity of the resulting guanidine and can be removed under acidic conditions.
Caption: Reaction mechanism of lysine guanidination with N,N'-di-Boc-N''-triflylguanidine.
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for lysine modification using each of the discussed reagents.
Protocol 1: Guanidination of Peptides using O-methylisourea
This protocol is adapted for the guanidination of tryptic peptides for mass spectrometry analysis.
Materials:
-
Peptide sample (dried)
-
O-methylisourea hemisulfate
-
Ammonium hydroxide (14.8 M)
-
Acetonitrile
-
Water (MS-grade)
-
SpeedVac concentrator
Procedure:
-
Prepare the Guanidination Reagent: Dissolve 50 mg of O-methylisourea hemisulfate in 119.3 µL of water, 163.2 µL of acetonitrile, and 96.5 µL of 14.8 M ammonium hydroxide to make a 1.0 M O-methylisourea solution in 40% acetonitrile and 3.5 M ammonium hydroxide (pH ~11).[3]
-
Dissolve the Peptide: Reconstitute the dried peptide sample in 5 µL of the guanidination reagent. Sonicate for 5 minutes to ensure complete dissolution.[3]
-
Incubation: Incubate the reaction mixture at 65°C for 20 minutes.[3]
-
Drying: Dry the sample completely using a SpeedVac concentrator (approximately 5 minutes).[3]
-
Sample Preparation for MS: The sample can be reconstituted in a suitable solvent for mass spectrometry analysis. Desalting may be necessary depending on the downstream application.
Caption: Experimental workflow for peptide guanidination using O-methylisourea.
Protocol 2: Guanidination of Peptides/Proteins using HPCA
This protocol is based on the use of HPCA for the efficient guanidination of both lysine and N-terminal amines.
Materials:
-
Peptide or protein sample in aqueous buffer
-
1H-pyrazole-1-carboxamidine hydrochloride (HPCA)
-
Reaction buffer (e.g., phosphate or bicarbonate buffer, pH 8-9)
Procedure:
-
Prepare HPCA Solution: Prepare a stock solution of HPCA in the reaction buffer. The final concentration of HPCA in the reaction mixture should be in excess of the total amine concentration.
-
Reaction Setup: Add the HPCA stock solution to the peptide or protein sample.
-
Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary, but efficient guanidination is often observed within a few hours.[7]
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by LC-MS to determine the extent of modification.
-
Sample Cleanup: Depending on the downstream application, the excess reagent and byproducts can be removed by dialysis, size-exclusion chromatography, or reverse-phase chromatography.
Caption: Experimental workflow for peptide/protein guanidination using HPCA.
Protocol 3: Guanidination of Amines using N,N'-di-Boc-N''-triflylguanidine
This protocol is a general procedure for the guanidination of primary amines and can be adapted for N-terminal or lysine side-chain modification of peptides in organic solvents.
Materials:
-
Amine-containing substrate (e.g., protected peptide)
-
N,N'-di-Boc-N''-triflylguanidine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (optional, for less reactive amines)
-
2 M aqueous sodium bisulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-containing substrate and N,N'-di-Boc-N''-triflylguanidine (1.05 equivalents) in anhydrous DCM.[10]
-
Reaction: Stir the mixture at room temperature. For less reactive amines, triethylamine (1.1 equivalents) can be added. The reaction is typically complete within 30 minutes to a few hours.[10]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography.
-
Deprotection: The Boc groups can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.
Caption: Experimental workflow for amine guanidination using N,N'-di-Boc-N''-triflylguanidine.
Conclusion: Selecting the Right Tool for the Job
The choice of guanidinating reagent is a critical decision that will impact the outcome of your experiment.
-
O-methylisourea remains a workhorse in many proteomics labs due to its low cost and established protocols. However, researchers must be mindful of its potential lack of selectivity and optimize reaction conditions to minimize unwanted side reactions.
-
HPCA offers a highly efficient and mild alternative, particularly when modification of both lysine and N-terminal amines is acceptable or desired. Its high reactivity at room temperature and minimal side product formation are significant advantages.[7]
-
N,N'-di-Boc-N''-triflylguanidine is the reagent of choice for complex synthetic applications where high reactivity and the ability to protect the guanidinium group are paramount. While it requires more stringent reaction conditions, its power and versatility are unmatched for challenging substrates.
By carefully considering the specific requirements of your research, the information and protocols provided in this guide will enable you to confidently select and implement the most appropriate guanidination strategy to achieve your scientific goals.
References
- 1. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Amide Bond Formation: Evaluating Alternatives to O-Ethylisourea Hydrochloride
For the discerning researcher in organic synthesis and drug development, the formation of the amide bond is a cornerstone of molecular construction. The choice of coupling reagent is paramount, dictating not only the success of a reaction in terms of yield and purity but also its practicality and scalability. While O-Ethylisourea hydrochloride and its congeners have a historical place in the chemist's toolbox, a panoply of more modern and often more efficient reagents have since taken center stage. This guide provides an in-depth, objective comparison of the primary alternatives, grounded in mechanistic understanding and supported by experimental data, to empower you to make the most informed decision for your specific synthetic challenge.
The Central Intermediate: Understanding the O-Acylisourea
This compound, like the more commonly used carbodiimides, functions by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond. The efficiency of this process and the propensity for side reactions are the key determinants of a coupling reagent's utility.
The Modern Arsenal: A Comparative Overview
The contemporary landscape of amide bond formation is dominated by three main classes of reagents, each with its own distinct advantages and disadvantages.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are perhaps the most widely recognized class of coupling reagents.[1][2] Their mechanism also proceeds through an O-acylisourea intermediate.[3]
Mechanism of Carbodiimide-Mediated Amide Formation:
Caption: Carbodiimide activation of a carboxylic acid to form an O-acylisourea intermediate, followed by nucleophilic attack by an amine.
Advantages:
-
Cost-Effective: Generally, carbodiimides are among the more economical coupling reagents.
-
Versatility: EDC, in particular, is water-soluble, making it ideal for bioconjugation and reactions in aqueous media.[2] Its urea byproduct is also water-soluble, simplifying purification through aqueous extraction.[2]
Disadvantages:
-
Racemization: The O-acylisourea intermediate can be prone to racemization, especially with sensitive amino acid substrates.[4] This can be mitigated by the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which form less reactive but more stable active esters.[3]
-
Byproduct Removal: The urea byproduct from DCC is notoriously insoluble in many organic solvents, often requiring filtration for removal, which can be problematic in solid-phase synthesis.[5] DIC is often preferred in solid-phase peptide synthesis (SPPS) as its urea byproduct is more soluble.[5]
-
Side Reactions: The O-acylisourea can rearrange to an unreactive N-acylurea, leading to yield loss.[3]
Onium Salts: The Powerhouses of Peptide Synthesis
Onium salts, which are broadly categorized into phosphonium and uronium/aminium salts, represent a significant advancement in coupling reagent technology, offering higher efficiency and lower racemization rates than traditional carbodiimide methods.
Phosphonium salts, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), activate carboxylic acids by forming an active ester, typically with HOBt.[6]
Mechanism of Phosphonium Salt-Mediated Amide Formation:
Caption: Activation of a carboxylate by PyBOP to form a stable OBt active ester, which then reacts with an amine.
Advantages:
-
Low Racemization: Phosphonium salts are renowned for their ability to suppress racemization, making them a preferred choice for synthesizing chiral peptides.[7][8]
-
"Clean" Reactions: They do not pose the risk of guanidinylation of the N-terminal amino group, a potential side reaction with uronium salts.
Disadvantages:
-
Byproducts: The first-generation phosphonium salt, BOP, produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4] PyBOP was developed as a safer alternative with less hazardous byproducts.[9]
-
Cost: Phosphonium salts can be more expensive than carbodiimides.[8]
Uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most reactive and efficient coupling reagents available.[9] It is now understood that commercially available reagents like HBTU and HATU exist as the guanidinium (or aminium) isomer rather than the uronium form.[4]
Advantages:
-
High Reactivity and Speed: These reagents are known for their rapid reaction kinetics and high coupling efficiencies, even with sterically hindered amino acids.[1][9]
-
Effectiveness in Difficult Couplings: HATU, which is based on HOAt, is particularly effective for challenging peptide sequences where other reagents may fail.[1]
Disadvantages:
-
Guanidinylation: A potential side reaction is the guanidinylation of the free N-terminal amine of the peptide chain, which acts as a capping event and terminates chain elongation. This is more likely to occur if the coupling reagent is used in excess.
-
Stability: Some uronium salts have limited stability in solution.
Performance Comparison: A Data-Driven Perspective
While direct comparative studies including this compound are scarce in recent literature, we can evaluate the performance of its mainstream alternatives based on published experimental data. The following table summarizes the yield and racemization levels for the coupling of N-protected amino acids using various reagents. It's important to note that absolute values can vary significantly based on the specific substrates, solvent, base, and temperature used.
| Coupling Reagent Class | Representative Reagent | Typical Yield Range | Level of Racemization | Key Considerations |
| Isourea | This compound | Moderate to Good | Moderate | Economical; performance is highly dependent on substrate; limited recent comparative data. |
| Carbodiimide | EDC/HOBt | Good to Excellent[7] | Low to Moderate[4] | Water-soluble byproduct simplifies workup; HOBt is crucial for suppressing racemization.[3][7] |
| Phosphonium Salt | PyBOP | Excellent[6] | Very Low[7] | Safer alternative to BOP; excellent for maintaining stereochemical integrity.[7][9] |
| Uronium/Aminium Salt | HATU | Excellent[7] | Very Low[1] | Highly reactive, ideal for difficult couplings; potential for guanidinylation side reaction.[1] |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, here are representative, step-by-step protocols for a solution-phase amide coupling reaction using EDC, PyBOP, and HATU.
General Experimental Workflow
Caption: A generalized workflow for a solution-phase amide coupling reaction.
Protocol 1: Amide Synthesis using EDC/HOBt
This protocol is adapted from a procedure for the coupling of electron-deficient amines and functionalized carboxylic acids.[7]
Reagents and Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.2 equiv)
-
EDC·HCl (1.0 equiv)
-
HOBt (0.1 equiv)
-
DMAP (1.0 equiv)
-
Acetonitrile (CH₃CN) as solvent
Procedure:
-
To a stirred solution of the amine (1.0 equiv) in acetonitrile, add the carboxylic acid (1.2 equiv).
-
Add EDC·HCl (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv) to the reaction mixture.
-
Stir the resulting mixture at 23 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amide Synthesis using PyBOP
This is a general procedure for acid-amine coupling using PyBOP.[6]
Reagents and Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.2 equiv)
-
PyBOP (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv), amine (1.2 equiv), and DIPEA (1.5 equiv) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add PyBOP (1.2 equiv) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like Dichloromethane (CH₂Cl₂).
-
Wash the organic layer successively with 10% citric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Amide Synthesis using HATU
This protocol provides a general guideline for a standard HATU-mediated amide coupling in solution.[1]
Reagents and Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0-1.1 equiv)
-
HATU (1.0-1.2 equiv)
-
DIPEA or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous DMF as solvent
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU (1.0-1.2 equiv) to the reaction mixture and continue stirring for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.1 equiv) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product, typically by column chromatography.
Conclusion: Selecting the Optimal Reagent
The choice of a coupling reagent is a critical parameter in the success of an amide bond forming reaction. While this compound offers a cost-effective option, its use in modern synthetic chemistry has been largely superseded by reagents that offer higher yields, lower racemization, and broader substrate scope.
-
For routine, cost-sensitive applications, EDC in combination with an additive like HOBt or OxymaPure provides a robust and reliable solution with a straightforward workup.
-
When stereochemical integrity is of the utmost importance, phosphonium salts like PyBOP are an excellent choice, offering clean reactions with minimal racemization.
-
For challenging couplings involving sterically hindered substrates or "difficult" peptide sequences, the high reactivity of uronium/aminium salts like HATU often proves to be the key to success.
By understanding the mechanistic nuances and considering the empirical data, researchers can navigate the landscape of coupling reagents to select the optimal tool for their synthetic endeavors, ultimately accelerating the pace of discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. hmn-214.com [hmn-214.com]
- 3. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Lysine Modifications
For researchers, scientists, and drug development professionals navigating the intricate world of post-translational modifications (PTMs), this guide offers an in-depth technical comparison of mass spectrometry-based methodologies for the validation of lysine modifications. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The reversible modification of lysine residues is a cornerstone of cellular regulation, governing protein stability, enzymatic activity, and signaling cascades.[1] Mass spectrometry has emerged as the principal technology for identifying and quantifying these modifications with high sensitivity and specificity.[2][3][4][5] This guide will compare and contrast the leading strategies for the enrichment and analysis of three major lysine modifications: acetylation, methylation, and ubiquitination.
The Central Challenge: Detecting the Substoichiometric
A primary hurdle in the analysis of lysine PTMs is their low stoichiometry; only a small fraction of a protein may be modified at any given time.[2][3][4][5][6] This necessitates highly specific enrichment strategies to isolate modified peptides from the overwhelming abundance of their unmodified counterparts prior to mass spectrometric analysis.[7][8][9]
Part 1: A Comparative Analysis of Enrichment Strategies
The choice of enrichment strategy is paramount and directly influences the depth and breadth of your acetylome, methylome, or ubiquitylome coverage. Here, we compare the most common approaches.
Antibody-Based Affinity Enrichment
This technique utilizes antibodies that specifically recognize a particular lysine modification, such as acetyl-lysine (Ac-K), methyl-lysine (Me-K), or the di-glycine (Gly-Gly) remnant of ubiquitin.[7][8][9][10]
-
Principle: Pan-specific or modification-specific antibodies are immobilized on beads or resins to capture modified peptides from a complex protein digest.[7][11]
-
Advantages: The procedure is relatively straightforward and applicable to a wide array of sample types.[8] Commercially available antibodies often exhibit high reproducibility, making this method suitable for large-scale studies.[8]
-
Limitations: Antibody affinity can vary for different sequence contexts, potentially introducing bias.[8] Non-specific binding can also be a challenge, requiring careful optimization of washing steps.[7]
Chemical and Affinity Purification Strategies
These methods involve the chemical derivatization of modified lysines to introduce an affinity tag, such as biotin, which can then be captured.[8]
-
Principle: A chemical probe reacts specifically with the modified lysine, attaching a tag that can be enriched using a binding partner like streptavidin.[8]
-
Advantages: This approach can offer high enrichment specificity and may be particularly useful for novel or less common modifications for which specific antibodies are not available.[8]
-
Limitations: The chemical modification steps can be harsh and may introduce artifacts or side reactions. The multi-step workflow can also be more complex and less convenient than antibody-based methods.[8]
Chromatographic Fractionation
Chromatographic techniques can separate peptides based on their physicochemical properties, which can be altered by PTMs.
-
Principle: Methods like Strong Cation Exchange (SCX) or Hydrophilic Interaction Liquid Chromatography (HILIC) can enrich for modified peptides. For instance, trypsin does not cleave at methylated lysine residues, resulting in longer, more highly charged peptides that can be separated by SCX.[9]
-
Advantages: This approach does not rely on antibodies and can be less biased towards specific sequence contexts.
-
Limitations: The enrichment is often less specific than affinity-based methods and may require subsequent fractionation steps to achieve sufficient purity for mass spectrometry analysis.[9]
Comparative Summary of Enrichment Strategies
| Strategy | Principle | Pros | Cons | Best Suited For |
| Antibody-Based Affinity | Specific antibody capture of modified peptides.[7][8][9][10] | High specificity, reproducibility, straightforward workflow.[8] | Potential for antibody bias, non-specific binding.[8] | Large-scale, routine analysis of common modifications.[8] |
| Chemical/Affinity Purification | Chemical tagging and subsequent affinity capture.[8] | High specificity, applicable to novel modifications.[8] | Harsher conditions, multi-step, potential for artifacts.[8] | Targeted analysis and validation of specific or novel modifications.[8] |
| Chromatographic Fractionation | Separation based on physicochemical properties.[9] | Unbiased by antibody affinity. | Lower specificity, may require multiple steps.[9] | Global, discovery-based studies where antibody availability is limited. |
Part 2: Mass Spectrometry Workflows for Lysine Modification Analysis
Once enriched, the modified peptides are subjected to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification and quantification. The choice of the overall proteomic workflow significantly impacts the resulting data.
Bottom-Up Proteomics: The Workhorse
This is the most widely used approach for PTM analysis.[2]
-
Methodology: Proteins are enzymatically digested into peptides (typically with trypsin), which are then separated by liquid chromatography and analyzed by tandem mass spectrometry.[2]
-
Advantages: High-throughput and provides site-specific localization of PTMs.[2]
-
Causality: Trypsin is the protease of choice due to its high specificity, cleaving C-terminal to lysine and arginine residues.[2] However, a critical consideration is that many lysine modifications, such as acetylation and ubiquitination, block tryptic cleavage.[12] This "missed cleavage" is a key signature used in data analysis to pinpoint the modified lysine. For ubiquitination, tryptic digestion leaves a characteristic di-glycine remnant from ubiquitin attached to the modified lysine, which has a specific mass shift that can be detected by the mass spectrometer.[10][13]
Caption: Bottom-Up Proteomics Workflow for PTM Analysis.
Middle-Down and Top-Down Proteomics: The Big Picture
These approaches analyze larger peptide fragments or intact proteins, respectively.
-
Methodology: Middle-down involves limited proteolysis to generate large peptides, while top-down analyzes the intact protein.[2][14]
-
Advantages: These methods can preserve information about the combinatorial nature of PTMs on a single protein molecule.
-
Causality: By not digesting the protein into small peptides, it's possible to determine if multiple modifications exist on the same protein simultaneously. However, the complexity of the resulting spectra and the technical challenges of fragmenting large molecules make these approaches less routine than bottom-up proteomics.[15]
Part 3: Fragmentation Techniques - Deciphering the Sequence
The fragmentation method used in the mass spectrometer is crucial for accurately localizing the modification on the peptide sequence.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
-
Principle: The peptide ions are accelerated and collided with an inert gas, causing them to fragment along the peptide backbone, primarily generating b- and y-type ions.[15][16] HCD is a variant of CID that provides higher-resolution fragment ion spectra.[15]
-
Application: CID and HCD are robust and widely used for standard peptide sequencing. However, labile PTMs like phosphorylation can be lost during the energetic collision process.[15] For more stable modifications like acetylation and methylation, CID and HCD are generally effective.
Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD)
-
Principle: These methods involve the transfer of an electron to the peptide ion, which induces fragmentation along the peptide backbone, producing c- and z-type ions.[16]
-
Application: ETD and ECD are considered "gentler" fragmentation techniques that are particularly advantageous for analyzing labile PTMs because the modification is more likely to be retained on the fragment ions.[17] This makes them highly valuable for unambiguously localizing modifications.
Comparative Summary of Fragmentation Methods
| Method | Principle | Primary Fragment Ions | Advantages | Disadvantages |
| CID/HCD | Collisional activation.[15] | b- and y-ions.[15][16] | Robust, widely available, good for standard peptides. | Can lead to the loss of labile PTMs.[15] |
| ETD/ECD | Electron-based fragmentation.[16] | c- and z-ions.[16] | Preserves labile PTMs, excellent for PTM localization.[17] | Can be less efficient for shorter, low-charge state peptides. |
Part 4: Data Analysis and Validation
The final and equally critical step is the computational analysis of the acquired mass spectra to identify the modified peptides and pinpoint the exact location of the modification.
-
Database Searching: The experimental MS/MS spectra are matched against a theoretical database of peptide sequences.[18] Software algorithms like SEQUEST, Mascot, and Andromeda are commonly used.[18] It is crucial to specify the potential mass shifts corresponding to the lysine modifications of interest during the search.
-
PTM Localization Scoring: Specialized algorithms are then used to calculate the probability that a modification resides at a specific lysine residue within a peptide sequence. This is essential for confident site assignment, especially when multiple potential modification sites are present in close proximity.
-
Manual Validation: For novel or particularly significant findings, manual inspection of the MS/MS spectra is highly recommended to confirm the automated assignments. The presence of key fragment ions containing the modified lysine provides the ultimate validation.
References
- 1. Lysine Post-Translational Modifications [chomixbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry Analysis of Lysine Posttranslational Modifications of Tau Protein from Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. How Different Enrichment Strategies Impact Acetylated Protein Detection: A Comparative Review | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global analysis of lysine ubiquitination by ubiquitin remnant immunoaffinity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. portlandpress.com [portlandpress.com]
- 16. mdpi.com [mdpi.com]
- 17. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. List of mass spectrometry software - Wikipedia [en.wikipedia.org]
A Comparative Guide to NMR Analysis of O-Ethylisourea Hydrochloride Reaction Products
This guide provides an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures encountered during reactions involving O-Ethylisourea hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the mechanistic rationale behind spectral observations, offers a comparative look at an alternative reagent, and provides robust, self-validating experimental protocols to ensure confidence in your results.
Introduction: The Role of O-Ethylisourea in Guanidinylation
This compound is a widely utilized reagent for the guanidinylation of primary and secondary amines. This reaction is fundamental in the synthesis of numerous biologically active compounds and pharmaceutical intermediates where the guanidinium group is a key pharmacophore.[1][2] The transformation involves the reaction of an amine with O-Ethylisourea, which acts as an electrophilic source of a protected guanidino group.
Given the potential for side reactions and the need for precise characterization, NMR spectroscopy stands as the primary analytical tool for monitoring reaction progress, identifying products, and quantifying purity. This guide will illuminate the characteristic ¹H and ¹³C NMR signals of reactants, products, and common byproducts, providing a clear roadmap for accurate spectral interpretation.
Reaction Mechanism & Key Spectroscopic Events
The core reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the O-Ethylisourea. The subsequent elimination of ethanol yields the desired guanidinium salt.[3][4] Understanding this pathway is crucial for predicting and assigning the resultant NMR signals.
Caption: Guanidinylation reaction mechanism of an amine with O-Ethylisourea.
A primary challenge in these reactions is the potential for the formation of N-ethylated byproducts or urea derivatives, especially under forcing conditions. NMR provides a direct method to detect these impurities.
Comparative NMR Analysis: O-Ethylisourea vs. Thiourea Derivatives
While O-Ethylisourea is effective, other reagents exist for guanidinylation. Thiourea derivatives, for instance, are also common precursors.[5][6] A direct comparison highlights the distinct advantages of each from an analytical perspective.
| Feature | This compound | Thiourea Derivative (e.g., N,N'-di-Boc-thiourea) |
| Reaction Byproduct | Ethanol | A stable, often easily separable Boc-protected amine |
| ¹H NMR Complexity | Ethanol signals (triplet ~1.2 ppm, quartet ~3.6 ppm) can overlap with product signals. | Byproduct signals are typically in less crowded regions of the spectrum. |
| ¹³C NMR Signature | Guanidinium carbon signal is typically found around 155-160 ppm. | Thiourea carbon (C=S) appears further downfield (~180 ppm), shifting significantly upon conversion. |
| Monitoring Ease | Disappearance of the O-CH₂ quartet (~4.3 ppm) and O-CH₃ triplet (~1.4 ppm) of the starting material is a clear indicator. | The disappearance of the thiourea N-H protons provides a clear reaction marker. |
| Side Reactions | Potential for O- to N-ethyl migration. | Generally cleaner reactions with fewer side products. |
This comparison underscores the importance of choosing a reagent not just for its reactivity but also for the analytical clarity it affords during reaction monitoring and final product analysis.
Characteristic ¹H and ¹³C NMR Chemical Shifts
Accurate spectral assignment is the cornerstone of reaction analysis. The following table summarizes the expected chemical shift regions for key species in a typical reaction between a primary amine (R-CH₂-NH₂) and this compound. Note: Exact chemical shifts are molecule-dependent and influenced by the solvent.[7][8][9]
| Species | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale & Key Insights |
| O-Ethylisourea HCl (Reactant) | O-CH₂ -CH₃ | ~4.3 (q) | ~65 | The quartet for the methylene group is deshielded by the adjacent oxygen and is a primary signal to monitor for consumption. |
| O-CH₂-CH₃ | ~1.4 (t) | ~14 | A standard ethyl group triplet. | |
| C(NH₂ )₂ | ~7.5-9.0 (broad) | - | Protons on nitrogen often appear as broad signals due to quadrupole broadening and exchange. Their integration can be unreliable. | |
| C (NH₂)₂(OEt) | - | ~165 | The isourea carbon is highly deshielded. | |
| Guanidinium Product | R-CH₂ -NH- | ~3.2-3.5 (t) | ~45 | The methylene adjacent to the new guanidinium group will shift downfield compared to the starting amine due to the electron-withdrawing effect. |
| -NH-C(NH₂ )₂ | ~7.0-8.5 (broad) | - | Guanidinium N-H protons are often broad and may exchange with residual water or acidic protons in the solvent. | |
| R-NH-C (NH₂)₂⁺ | - | ~157 | The guanidinium carbon is a key signal. Its appearance confirms product formation. | |
| Ethanol (Byproduct) | HO-CH₂ -CH₃ | ~3.6 (q) | ~58 | Can overlap with signals from the product's alkyl chain, potentially complicating analysis if not fully removed. |
| HO-CH₂-CH₃ | ~1.2 (t) | ~18 | A standard ethyl group triplet. |
Experimental Protocol: Synthesis and NMR Analysis of Benzylguanidinium Chloride
This protocol provides a self-validating workflow for a model reaction. The choice of deuterated solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve ionic species and slow down N-H proton exchange, resulting in sharper signals.
Materials and Instrumentation
-
This compound
-
Benzylamine
-
Anhydrous Ethanol
-
Deuterated solvent (DMSO-d₆)
-
NMR Spectrometer (400 MHz or higher recommended)
-
Standard laboratory glassware
Reaction Procedure
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add benzylamine (1.0 eq) to the solution dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, benzylguanidinium chloride, can be analyzed directly by NMR or purified further by recrystallization.
NMR Sample Preparation and Analysis
-
Accurately weigh approximately 5-10 mg of the crude product.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial.[10]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. For quantitative purposes, ensure a sufficient relaxation delay (D1) is used in the ¹H NMR experiment (e.g., 5 seconds).
Caption: Experimental workflow for synthesis and NMR analysis.
Data Interpretation and Troubleshooting
-
Confirming Product Formation: The most definitive evidence is the appearance of the guanidinium carbon signal (~157 ppm) in the ¹³C NMR spectrum and the downfield shift of the alpha-protons of the original amine (e.g., the benzyl CH₂ group) in the ¹H NMR spectrum.
-
Identifying Unreacted Starting Material: Look for the characteristic O-CH₂ quartet of this compound around 4.3 ppm. Its presence indicates an incomplete reaction.
-
Detecting Byproducts: The presence of ethanol is expected, but other signals may indicate side reactions. Careful integration of all peaks in the ¹H spectrum is essential for determining the purity of the crude product.
-
Broad N-H Signals: The guanidinium protons are acidic and can exchange with each other and with solvent impurities like water. This leads to broad signals that are often difficult to integrate accurately. Running the NMR in a dry, aprotic solvent like DMSO-d₆ can sometimes sharpen these peaks.
Conclusion
NMR spectroscopy is an indispensable tool for analyzing the products of reactions involving this compound. A thorough understanding of the reaction mechanism allows for the confident assignment of ¹H and ¹³C NMR signals for the starting materials, the desired guanidinium products, and common byproducts like ethanol. By monitoring key spectroscopic events, such as the disappearance of the O-ethyl signals of the reactant and the appearance of the characteristic guanidinium carbon, researchers can effectively track reaction progress and accurately assess product purity. When compared with alternatives like thiourea derivatives, the choice of reagent can significantly impact the complexity of the resulting NMR spectrum, a factor that should be considered during synthetic planning. The protocols and data presented in this guide provide a solid foundation for achieving reliable and reproducible results in your research endeavors.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. 7.5. Reaction mechanisms | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Protein Guanidination with O-Ethylisourea Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in protein modification, the precise quantification of chemical reactions is paramount. Guanidination, the conversion of primary amines, such as the ε-amino group of lysine residues, into guanidinium groups, is a widely employed technique to alter the charge and structural characteristics of proteins and peptides. O-Ethylisourea hydrochloride stands as a common reagent for this purpose, offering a straightforward means to introduce a homoarginine residue. This guide provides an in-depth, objective comparison of methodologies to quantify the extent of guanidination by this compound, supported by experimental data and protocols, and contrasts its performance with alternative reagents.
The Chemistry of Guanidination with this compound
Guanidination with this compound proceeds via a nucleophilic attack of the primary amine on the isourea. The reaction is typically carried out under basic conditions (pH 9-11) to ensure the amine is deprotonated and thus, more nucleophilic. The resulting product is a stable guanidinium group, which mimics the side chain of arginine. This modification is particularly useful in proteomics, as it can improve the ionization efficiency of lysine-containing peptides in mass spectrometry.[1][2]
Caption: Guanidination reaction of a primary amine with O-Ethylisourea.
Analytical Methodologies for Quantifying Guanidination
The choice of quantification method depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparative analysis of common techniques.
Spectrophotometric Assays
Spectrophotometric methods offer a rapid and accessible means to determine the extent of guanidination by quantifying the remaining primary amines.
The TNBS assay is a well-established method for the quantification of primary amines.[3][4][5] TNBS reacts with primary amines to form a colored product that can be measured spectrophotometrically at 335-420 nm.[4][5][6] The extent of guanidination is determined by comparing the amine content of the modified protein to that of the unmodified control.
Experimental Protocol: TNBS Assay
-
Reagent Preparation:
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5.
-
0.5% (w/v) TNBS solution in water. Prepare fresh.
-
10% (w/v) SDS solution.
-
1 M HCl.
-
-
Sample Preparation:
-
Dissolve the unmodified and guanidinated protein samples in the bicarbonate buffer to a final concentration of 0.1-1.0 mg/mL.
-
-
Reaction:
-
To 100 µL of each sample, add 100 µL of the TNBS solution.
-
Incubate at 37°C for 2 hours in the dark.
-
-
Termination and Measurement:
-
Add 100 µL of 10% SDS and 50 µL of 1 M HCl to stop the reaction.
-
Measure the absorbance at 335 nm.
-
-
Quantification:
-
Create a standard curve using a known concentration of an amine-containing standard (e.g., glycine).
-
Calculate the percentage of modified amines: (1 - (Absorbance of modified sample / Absorbance of unmodified sample)) * 100%.
-
The OPA assay is another sensitive method for primary amine quantification.[7][8][9] In the presence of a thiol, OPA reacts with primary amines to form a fluorescent adduct that can be measured with high sensitivity.[8][9]
Experimental Protocol: OPA Assay
-
Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of 0.1 M sodium borate buffer (pH 9.5) and 100 µL of 2-mercaptoethanol. This reagent should be freshly prepared and protected from light.[7]
-
-
Sample Preparation:
-
Dilute the unmodified and guanidinated protein samples in 0.1 M sodium borate buffer (pH 9.5).
-
-
Reaction and Measurement:
-
In a microplate well, mix 10 µL of the sample with 200 µL of the OPA reagent.
-
Incubate for 2 minutes at room temperature.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[7]
-
-
Quantification:
-
Use a standard curve of a known primary amine to determine the concentration of remaining amines.
-
Calculate the percentage of modification as described for the TNBS assay.
-
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) offers a more direct and precise way to quantify guanidination.
Amino acid analysis is a powerful technique to directly quantify the conversion of lysine to homoarginine.[10] The protein is hydrolyzed to its constituent amino acids, which are then separated and quantified by ion-exchange or reversed-phase HPLC.[10][11]
Experimental Protocol: Amino Acid Analysis
-
Protein Hydrolysis:
-
Lyophilize the unmodified and guanidinated protein samples.
-
Hydrolyze the samples in 6 M HCl at 110°C for 24 hours under vacuum.
-
-
Derivatization (if required):
-
Depending on the HPLC method, the amino acids may need to be derivatized (e.g., with phenylisothiocyanate) for detection.
-
-
HPLC Analysis:
-
Inject the hydrolyzed samples onto an amino acid analysis HPLC system.
-
Separate the amino acids using an appropriate gradient. Homoarginine typically elutes after arginine.[10]
-
-
Quantification:
-
Integrate the peak areas for lysine and homoarginine.
-
The extent of guanidination is calculated as: (Homoarginine peak area / (Homoarginine peak area + Lysine peak area)) * 100%.
-
For smaller proteins or peptides, RP-HPLC can be used to separate the modified and unmodified species.[12][13][14] The increase in the retention time of the guanidinated peptide due to the introduced positive charge allows for quantification based on peak areas.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and specific technique for analyzing protein modifications.[15][16][17] For guanidination, MS can be used to determine the mass shift of 42.02 Da corresponding to the addition of a guanidino group (CH2N2) to a lysine residue.[2] This can be applied to intact proteins or, more commonly, to peptides after proteolytic digestion.
Experimental Workflow: MS-based Quantification
Caption: Workflow for MS-based quantification of guanidination.
By comparing the ion intensities of the modified and unmodified peptides, a quantitative measure of the reaction efficiency can be obtained. Isotope-labeled O-methylisourea can also be used for relative quantification between different samples.[15][18]
Comparison of Quantification Methods
| Method | Principle | Pros | Cons |
| TNBS Assay | Colorimetric detection of remaining primary amines.[3][4] | Rapid, inexpensive, widely accessible. | Indirect measurement, potential for interference from other nucleophiles.[5] |
| OPA Assay | Fluorometric detection of remaining primary amines.[7][8] | High sensitivity, rapid. | Reagent instability, pH-dependent fluorescence.[7] |
| Amino Acid Analysis | Chromatographic separation and quantification of lysine and homoarginine.[10] | Direct and accurate measurement, absolute quantification. | Time-consuming, requires specialized equipment. |
| RP-HPLC | Separation of modified and unmodified proteins/peptides.[12][14] | Direct quantification, applicable to smaller molecules. | May not be suitable for complex protein mixtures, resolution can be challenging. |
| Mass Spectrometry | Detection of mass shift upon modification.[2][16] | High sensitivity and specificity, provides site-specific information. | Requires expensive instrumentation and expertise in data analysis. |
Comparison with Alternative Guanidinating Reagents
While this compound is a common choice, other reagents are available for guanidination.
| Reagent | Advantages | Disadvantages |
| This compound | Commercially available, relatively inexpensive. | Reaction can be slow, potential for side reactions.[17] |
| 1H-Pyrazole-1-carboxamidine hydrochloride (HPCA) | High reactivity, can modify both ε- and α-amines.[1] | Less common than O-Ethylisourea. |
| N,N'-di-Boc-N''-triflylguanidine | High efficiency and specificity. | More expensive, requires deprotection steps. |
| S-Methylisothiourea sulfate | Similar reactivity to O-Ethylisourea. | Can introduce sulfur-containing byproducts. |
Conclusion
The quantification of guanidination with this compound is a critical step in ensuring the consistency and efficacy of protein modification. The choice of analytical method should be guided by the specific research question, available resources, and the nature of the sample. For rapid screening, spectrophotometric assays like TNBS and OPA are suitable. For precise and direct quantification, amino acid analysis and mass spectrometry are the methods of choice. By carefully selecting the appropriate quantification strategy and understanding the comparative performance of different guanidinating reagents, researchers can achieve reliable and reproducible results in their protein modification studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. phmethods.net [phmethods.net]
- 13. HPLC Method for Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. hplc.eu [hplc.eu]
- 15. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of guanidination procedures for MALDI mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Protein Cross-Linking: An In-Depth Comparison of O-Ethylisourea and Other Common Cross-Linkers
For researchers, scientists, and professionals in drug development, the precise covalent linkage of proteins is a cornerstone of innovation. Whether the goal is to elucidate protein-protein interactions, create stable antibody-drug conjugates (ADCs), or immobilize enzymes, the choice of cross-linking agent is a critical decision that dictates experimental success. This guide provides an in-depth comparative analysis of O-Ethylisourea hydrochloride, a reagent for guanidination, against a representative selection of widely used cross-linkers: the zero-length carbodiimide (EDC), the homobifunctional NHS ester (DSS), and the heterobifunctional NHS ester/maleimide linker (SMCC).
This document moves beyond a simple cataloging of reagents. It is designed to provide the in-the-field insights and causal explanations necessary to make informed decisions in your experimental design. Every protocol herein is conceptualized as a self-validating system, ensuring that you not only perform the steps but also understand the underlying chemistry to troubleshoot and optimize for your specific application.
The Fundamental Principle: Covalent Stabilization of Proximity
Chemical cross-linking captures a molecular snapshot in time. By forming stable covalent bonds between interacting functional groups on proteins, we can study transient interactions, define the architecture of protein complexes, and construct novel biomolecules.[1] The selection of a cross-linker is governed by several factors, including the target functional groups, the desired spacer arm length, and whether the linkage needs to be reversible.[2]
This compound: The Guanidination Specialist
This compound and its related compounds, like O-methylisourea and 1H-Pyrazole-1-carboxamidine, are primarily used for the guanidination of primary amines, specifically the ε-amino group of lysine residues.[3][4] This reaction converts a primary amine into a guanidinium group, mimicking the side chain of arginine.
Mechanism of Action: Guanidination
The reaction proceeds via the nucleophilic attack of the deprotonated primary amine on the isourea, leading to the formation of a guanidinium group and the release of an alcohol. This conversion has significant implications for the modified protein.
References
- 1. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsionline.com [jpsionline.com]
- 3. liverpool.ac.uk [liverpool.ac.uk]
- 4. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine [pubmed.ncbi.nlm.nih.gov]
Assessing the Stability of O-Ethylisourea Hydrochloride Modified Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of protein engineering and therapeutic development, the chemical modification of proteins is a cornerstone technique for enhancing their functional properties. Among the various modification strategies, the conversion of lysine residues to homoarginine through guanidination with reagents like O-Ethylisourea hydrochloride stands out for its potential to improve protein stability. This guide provides an in-depth, objective comparison of methodologies to assess the stability of these modified proteins, grounded in experimental data and established scientific principles. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reproducible results.
The "Why" and "How" of Guanidination with this compound
The primary rationale for guanidinating proteins is to mimic the residue arginine, which possesses a higher pKa and a more delocalized positive charge compared to lysine. This conversion to homoarginine can lead to more stable salt bridges and improved hydrogen bonding networks within the protein structure, ultimately enhancing its resistance to denaturation.[1][2] this compound is a commonly used reagent for this purpose due to its specificity for primary amines under alkaline conditions.
The reaction proceeds via a nucleophilic attack of the deprotonated ε-amino group of a lysine residue on the carbon atom of the O-ethylisourea. This is followed by the elimination of ethanol, resulting in the formation of a stable guanidinium group on the lysine side chain.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of O-Ethylisourea Hydrochloride
Welcome to your definitive resource for the safe handling and disposal of O-Ethylisourea hydrochloride. In the fast-paced environment of research and development, adherence to rigorous safety protocols is not merely a regulatory hurdle; it is the bedrock of scientific integrity and professional responsibility. This guide moves beyond simple checklists to provide a deep, procedural understanding of waste management for this specific reagent. Our objective is to empower you, the researcher, with the knowledge to manage this chemical safely from acquisition to disposal, ensuring the protection of yourself, your colleagues, and the environment.
The procedures outlined herein are synthesized from authoritative safety data sheets and established laboratory waste management principles. We will explore the "why" behind each step, fostering a safety-first mindset that is proactive rather than reactive.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal can occur, a thorough understanding of the hazards associated with this compound is paramount. While this compound is not classified under the most severe hazard categories, its properties necessitate careful management. The primary risks are associated with direct contact and inhalation.
Based on guidance from suppliers, this compound and its close analogs are consistently identified as irritants.[1] The causality is straightforward: the chemical's reactivity can disrupt the normal cellular function of skin, eyes, and respiratory tract tissues upon contact.
Table 1: GHS Hazard Summary for O-Ethylisourea Analogs
| Hazard Classification | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1] |
This risk profile mandates the use of appropriate Personal Protective Equipment (PPE) at all times, including nitrile gloves, safety glasses or goggles, and a lab coat.[2] All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
The Core Principle: Segregation and Containment
The foundational principle of chemical waste management is that no hazardous chemical waste should enter the sanitary sewer system or general trash .[3][4] this compound is water-soluble, meaning improper disposal into a drain could lead to its dispersal in aquatic systems.[1] The environmental fate of this specific compound is not extensively documented, therefore, a precautionary approach is required to prevent environmental contamination.
All waste streams containing this compound must be segregated, properly contained, and clearly labeled for disposal by a licensed hazardous waste contractor.[1][5]
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for the safe disposal of this compound in its various waste forms.
Protocol 1: Disposal of Unused or Expired Solid this compound
This procedure applies to the pure, solid chemical that is no longer needed.
-
Container Integrity Check: Ensure the original container is intact and securely sealed. If the original container is compromised, carefully transfer the material to a new, compatible container (e.g., a clean, dry HDPE or glass bottle) in a chemical fume hood.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area for hazardous waste.[7] This area should be away from incompatible materials, particularly strong acids and bases.[8]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EH&S) office to arrange for pickup and disposal by a certified hazardous waste management company.[4]
Protocol 2: Disposal of Aqueous Solutions Containing this compound
This is the most common waste stream generated from experimental use.
-
Waste Collection: Designate a specific, compatible waste container (amber glass or HDPE Winchester bottle is recommended) for all aqueous waste containing this compound.[5][9]
-
Labeling: Immediately label the container as "Hazardous Waste: Aqueous solution of this compound." List all chemical components, including solvents (e.g., water) and their approximate concentrations.[9]
-
pH Consideration: Do not mix with other waste streams, especially strong acids or bases, to avoid potential reactions.[5][8]
-
Secure Storage: Keep the waste container tightly sealed when not in use. Store it in secondary containment within a designated satellite accumulation area.[5]
-
Disposal: Once the container is full (do not fill beyond 90% capacity), arrange for pickup through your EH&S office.
Protocol 3: Decontamination of Glassware and Equipment
Proper decontamination is critical to prevent cross-contamination and ensure that cleaned items can be safely reused or disposed of as non-hazardous waste.
-
Initial Rinse: Rinse the contaminated glassware or equipment three times with a suitable solvent (e.g., deionized water). The key is that this rinseate is also hazardous.
-
Collect Rinseate: The first rinse is the most concentrated and must be collected and added to your aqueous hazardous waste container for this compound. Subsequent rinses should also be collected to ensure thorough decontamination.[4]
-
Final Cleaning: After triple rinsing, the glassware can be washed using standard laboratory detergents and procedures.
-
Verification: For critical applications, the effectiveness of the decontamination can be verified through analytical methods, though this is not typically required for standard laboratory glassware.
Protocol 4: Disposal of Contaminated PPE and Consumables
This includes gloves, weigh boats, paper towels, and other disposable items that have come into direct contact with the chemical.
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed plastic bag or container.
-
Labeling: The container must be labeled "Hazardous Waste: Solid Debris Contaminated with this compound."
-
Disposal: This waste stream must not be placed in the regular trash. It should be disposed of as solid hazardous waste through your institution's EH&S office.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal route of this compound waste.
Caption: Decision workflow for this compound waste streams.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles. For large spills of the solid, respiratory protection may be necessary.[8]
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent pads or booms.
-
Cleanup: Carefully sweep or vacuum (with HEPA filter) the solid material into a designated hazardous waste container.[8] For liquids, use absorbent pads to soak up the spill and place them in the solid hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as contaminated solid waste.
-
Report: Report the incident to your supervisor and EH&S office, as per your institution's policy.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. This guide serves as a living document; always consult your institution's specific waste management policies and the most current Safety Data Sheet for the chemicals you use.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 4. vumc.org [vumc.org]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. lookchem.com [lookchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Personal Protective Equipment for O-Ethylisourea Hydrochloride
Welcome to your essential guide for the safe handling of O-Ethylisourea hydrochloride (CAS No. 31407-74-6). As a research professional, your safety, and the integrity of your work, are paramount. This document moves beyond a simple checklist to provide a deep, procedural understanding of the necessary personal protective equipment (PPE) and associated protocols. We will explore the causality behind each recommendation, ensuring you are equipped not just with instructions, but with the knowledge to maintain a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a white to off-white crystalline powder, primarily utilized as a pharmaceutical intermediate.[1] While specific GHS classification data for this exact compound is not consistently available, a conservative and scientifically sound approach dictates that we assess its risk based on structurally similar compounds. The closely related O-Methylisourea hydrochloride is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, it is imperative to handle this compound with the assumption of similar hazardous properties.
A thorough risk assessment is the foundation of laboratory safety. Before handling this compound, every researcher must understand its potential routes of exposure—inhalation of dust particles, direct skin contact, and eye contact—and the corresponding protective measures.
Table 1: Assumed Hazard Profile of this compound
| Hazard Classification | Category | GHS Hazard Statement | Signal Word |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Warning |
Data extrapolated from O-Methylisourea hydrochloride SDS for safety precaution.[2]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific procedure and potential for exposure. The following protocol outlines the minimum required PPE for handling this compound in solid (powder) form.
Eye and Face Protection: The First Line of Defense
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[2] The fine, crystalline nature of the powder increases the risk of airborne particles reaching the eyes.
-
Routine Handling (e.g., weighing, preparing solutions): ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[4]
-
High-Risk Procedures (e.g., handling large quantities, potential for splashing): Chemical splash goggles are required. For maximum protection, a full-face shield should be worn in conjunction with splash goggles to protect the entire face from contact.[4]
Skin and Body Protection: An Impermeable Barrier
Direct contact can lead to skin irritation.[2] Protective clothing must be worn to prevent the powder from settling on skin or personal clothes.
-
Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling powders. Always check for tears or punctures before use. It is crucial to practice proper glove removal techniques to avoid contaminating your hands.
-
Laboratory Coat: A standard lab coat should be worn and kept fully buttoned.
-
Additional Protection: For tasks involving significant quantities of the compound, consider using a chemically resistant apron and disposable sleeve covers to provide an additional layer of protection.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection: Safeguarding Against Inhalation
As a powder, this compound poses an inhalation risk that may cause respiratory irritation.[2] Engineering controls are the primary method for mitigating this risk.
-
Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood.
-
Secondary Control (When Required): If engineering controls are insufficient or not available, or during a large spill clean-up, respiratory protection is required. A NIOSH-approved respirator, such as an N95 dust mask or a half-mask respirator with P100 particulate filters, should be used.[5] All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.
Table 2: Summary of Recommended PPE
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
|---|---|---|---|
| Storage & Transport (Closed Container) | Safety glasses | Lab coat, Gloves | Not typically required |
| Weighing/Transfer (in Fume Hood) | Safety glasses with side shields | Lab coat, Nitrile gloves | Chemical fume hood (primary) |
| Solution Preparation | Chemical splash goggles | Lab coat, Nitrile gloves | Chemical fume hood |
| Large Spill Cleanup | Face shield and splash goggles | Chemical resistant coveralls, Double gloves, Boot covers | NIOSH-approved respirator |
Operational Workflow for Safe Handling
A systematic approach to handling ensures that safety protocols are integrated into the scientific procedure. Adhering to a strict workflow minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Assemble all necessary equipment, including the chemical container, spatulas, weigh boats, and solvent containers.
-
PPE Donning: Before entering the designated handling area, don all required PPE as outlined in Table 2.
-
Chemical Handling:
-
Perform all manipulations of the solid compound slowly and deliberately to minimize dust generation.
-
When weighing, use a spatula to carefully transfer the powder. Do not pour directly from the primary container if it is likely to create dust.
-
Close the primary container immediately after use.
-
-
Post-Handling:
-
Clean all equipment and the work surface thoroughly.
-
Decontaminate spatulas and other reusable equipment.
-
Properly package all waste for disposal.
-
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then goggles/face shield, then lab coat). Wash hands thoroughly with soap and water immediately after removing gloves.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures: Rapid and Correct Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical to mitigate harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[2] Remove all contaminated clothing while flushing. If skin irritation occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.
-
Spill:
-
Minor Spill (in a fume hood): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.
-
Major Spill: Evacuate the immediate area and alert colleagues. Prevent entry to the area. Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Waste Generation: All materials contaminated with this compound, including disposable PPE, weigh boats, and cleaning materials, must be considered hazardous waste.
-
Containment: Collect all solid waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Disposal: All chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.[2] Follow all local, state, and federal regulations for hazardous waste disposal.[5] Never dispose of this chemical down the drain or in the regular trash.
By integrating these safety protocols and operational plans into your daily laboratory work, you build a foundation of safety and scientific integrity. This guide serves as your trusted resource for handling this compound responsibly.
References
- 1. Page loading... [wap.guidechem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. O-Methylisourea hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 4. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
